(S)-2-(tert-Butyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-tert-butylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAHPAJPGKVHW-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CNCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solvation Dynamics and Physicochemical Profiling of (S)-2-(tert-Butyl)piperazine Dihydrochloride
Introduction
(S)-2-(tert-Butyl)piperazine dihydrochloride (CAS: 1159812-65-3) is a highly valuable chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of target-specific therapeutics. The presence of the bulky tert-butyl group adjacent to the secondary amine imparts significant steric hindrance, which dictates the regioselectivity of subsequent functionalizations. However, understanding its solubility profile—specifically the dichotomy between its aqueous and organic solubility—is paramount for optimizing reaction conditions, extraction workflows, and biological assays.
As a Senior Application Scientist, I approach solubility not merely as a tabular value, but as a dynamic thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent system.
Mechanistic Causality of Solvation
The macroscopic solubility of this compound is strictly governed by its salt form and its molecular substituents.
The Dihydrochloride Salt Effect:
The compound is commercially supplied and typically synthesized as a dihydrochloride salt (
-
Aqueous Solvation: Water, being a highly polar protic solvent (dielectric constant
), possesses the necessary hydration energy to overcome the lattice energy of the salt. The strong ion-dipole interactions result in an exothermic hydration process, rendering the compound highly soluble in water, similar to the parent which exhibits solubility up to 41% at 20 °C[1]. -
Organic Solvation: Conversely, non-polar organic solvents (e.g., hexane, dichloromethane) lack the dipole moment required to disrupt the ionic lattice. Even polar aprotic solvents like DMSO offer limited solubility because their solvation energies cannot fully compensate for the high lattice energy of the diprotonated salt.
The Role of the tert-Butyl Group:
While the piperazine dihydrochloride core is intensely hydrophilic, the tert-butyl group introduces a localized hydrophobic pocket. In purely aqueous media, this causes a slight decrease in solubility compared to unsubstituted piperazine due to hydrophobic hydration (the entropic penalty of water forming a clathrate cage around the tert-butyl group). However, the ionic nature of the
Thermodynamic pathways governing the solvation of the dihydrochloride salt.
Comparative Solubility Profile
The following table summarizes the quantitative and qualitative solubility behavior of (S)-2-(tert-Butyl)piperazine dihydrochloride across various solvent classes.
| Solvent | Classification | Dielectric Constant ( | Estimated Solubility | Practical Laboratory Application |
| Water | Polar Protic | 80.1 | High (>300 mg/mL) | Biological assays, aqueous stock solutions. |
| Methanol | Polar Protic | 32.7 | Moderate (10-50 mg/mL) | Intermediate solvent for polar synthetic reactions. |
| DMSO | Polar Aprotic | 46.7 | Low to Moderate | High-throughput screening (HTS) stock preparation. |
| Dichloromethane | Non-polar | 9.1 | Insoluble (<1 mg/mL) | Useless for the salt; requires free-basing prior to use. |
| Hexane | Non-polar | 1.9 | Insoluble | Excellent anti-solvent for precipitation/crystallization. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for handling this compound in the laboratory.
Protocol 1: Determination of Thermodynamic Aqueous Solubility
The is the industry "gold standard" for determining the intrinsic thermodynamic solubility of a crystalline powder[2].
-
Preparation: Add an excess amount of (S)-2-(tert-Butyl)piperazine dihydrochloride (e.g., 50 mg) into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Self-Validation Check: Ensure that undissolved solid remains visible to confirm the solution is fully saturated.
-
Equilibration: Seal the vial and incubate on a thermoshaker at 25 °C and 400 rpm for 24 to 72 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV. Note: Because aliphatic piperazines lack a strong chromophore, pre-column derivatization (e.g., with NBD-Cl) or low-wavelength UV detection (210 nm) is strictly required for accurate quantification[3].
Standardized shake-flask workflow for determining thermodynamic solubility.
Protocol 2: Free-Basing for Organic Solvent Extraction
If your synthetic route requires the compound to be dissolved in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate, you must convert the dihydrochloride salt to its free base form. This protocol leverages the shift in the partition coefficient (LogP) upon deprotonation.
-
Aqueous Dissolution: Dissolve 1.0 g of (S)-2-(tert-Butyl)piperazine dihydrochloride in 10 mL of deionized water.
-
Basification: Place the flask in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH of the solution reaches >12. (Causality: The pKa of the secondary amines in piperazine is approximately 9.8; raising the pH to 12 ensures complete deprotonation of both nitrogen atoms).
-
Extraction: Transfer the highly basic solution to a separatory funnel. Extract with 3 x 15 mL of DCM. The uncharged, lipophilic free base will immediately partition into the organic layer.
-
Washing & Drying: Wash the combined organic layers with 10 mL of brine to remove residual aqueous impurities, dry over anhydrous
, and filter. -
Concentration: Evaporate the DCM under reduced pressure to yield the (S)-2-(tert-Butyl)piperazine free base as a viscous oil or low-melting solid, which is now highly soluble in virtually all organic solvents.
References
-
[1] PubChem, National Institutes of Health. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. Available at:[Link]
-
[2] Bio-protocol. Determination of Thermodynamic Solubility. Available at: [Link]
-
[3] ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at:[Link]
Sources
The Physicochemical Profile of (S)-2-(tert-Butyl)piperazine: An In-Depth Analysis of Nitrogen pKa Values
Executive Summary
(S)-2-(tert-Butyl)piperazine is a privileged chiral scaffold widely utilized in medicinal chemistry and drug development. The piperazine ring is foundational for modulating a drug candidate's pharmacokinetic profile, specifically its aqueous solubility, lipophilicity, and target engagement[1]. However, the introduction of a bulky tert-butyl group at the C2 position fundamentally alters the ionization state of the molecule at physiological pH. Understanding the precise pKa values of the two distinct nitrogen atoms (N1 and N4) is critical for optimizing drug formulation, predicting membrane permeability, and designing robust synthetic routes.
Stereoelectronic & Solvation Dynamics: The Causality of Basicity
As a Senior Application Scientist, it is crucial to look beyond raw data and understand the thermodynamic causality governing molecular behavior. In an unsubstituted piperazine molecule, the two secondary amines are equivalent until the first protonation occurs. The established macroscopic pKa values for piperazine are pKa1 ≈ 9.73 and pKa2 ≈ 5.35 at 298 K[2].
When a tert-butyl group is introduced at the C2 position, it creates a highly asymmetric environment, leading to two competing physicochemical effects on the adjacent N1 atom:
-
Electron-Donating Inductive Effect (+I): Alkyl groups are inherently electron-donating. Theoretically, this should increase the electron density on the adjacent N1 nitrogen, potentially raising its basicity.
-
Steric Hindrance to Solvation (The Dominant Force): The basicity of amines in aqueous solutions is heavily dependent on the stabilization of the conjugate acid (the protonated ammonium cation) via hydrogen bonding with water molecules. The massive steric bulk of the tert-butyl group acts as a physical shield, severely restricting the formation of a solvent hydration shell around N1.
Empirical thermodynamic studies on substituted piperazines prove that steric hindrance to solvation overwhelmingly dominates the inductive effect[2]. For instance, the addition of a much smaller methyl group (2-methylpiperazine) lowers the pKa values to 9.66 and 5.27[2]. In (S)-2-(tert-butyl)piperazine, the extreme steric bulk exacerbates this destabilization. Consequently, the primary protonation occurs at the unhindered N4 atom (predicted pKa ≈ 9.31)[3], while the highly hindered N1 atom exhibits a severely depressed secondary pKa.
Quantitative pKa Profiling
The following table synthesizes the quantitative shift in basicity as steric bulk increases at the C2 position of the piperazine ring.
| Compound | C2 Substituent | pKa1 (N4, Primary Basicity) | pKa2 (N1, Secondary Basicity) | Dominant Structural Effect |
| Piperazine | None | 9.73 | 5.35 | Baseline solvation |
| 2-Methylpiperazine | -CH3 | 9.66 | 5.27 | Mild steric hindrance |
| (S)-2-(tert-Butyl)piperazine | -C(CH3)3 | 9.31 ± 0.40 | < 5.0 (Estimated) | Severe steric shielding |
Self-Validating Experimental Workflows
To empirically validate the pKa values of (S)-2-(tert-butyl)piperazine during drug development, a dual-methodology approach is required. This protocol operates as a self-validating system : potentiometric titration provides macroscopic thermodynamic precision, while an orthogonal NMR titration independently verifies the microscopic site of protonation, ensuring no single point of failure in the physicochemical characterization.
Experimental workflow for determining site-specific pKa values of (S)-2-(tert-butyl)piperazine.
Step-by-Step Methodology
Phase 1: Macroscopic Determination via Potentiometric Titration
-
Sample Preparation: Dissolve 1.0 mmol of (S)-2-(tert-butyl)piperazine in 50 mL of CO2-free, ultra-pure water (18.2 MΩ·cm). Maintain the reaction vessel at a strict 298.15 ± 0.1 K using a thermostatic jacket[2].
-
Ionic Strength Standardization: Add KCl to achieve a background ionic strength of 0.15 M, accurately mimicking physiological blood plasma conditions.
-
Acidic Saturation: Using an automated titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.1 M HCl until the pH drops below 3.0, ensuring both N1 and N4 are fully protonated.
-
Alkaline Back-Titration: Back-titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen gas purge. Causality note: The nitrogen purge is critical because piperazines readily absorb atmospheric CO2 to form carbamates, which would artificially skew the titration curve.
-
Thermodynamic Extraction: Plot the volume of titrant against pH to generate a Bjerrum formation curve. Extract the macroscopic dissociation constants (pKa1 and pKa2) using non-linear regression analysis.
Phase 2: Microscopic Site Assignment via NMR Titration
-
Isotopic Preparation: Prepare a 10 mM solution of the compound in a D2O/H2O (10:90 v/v) solvent system to allow for NMR locking while maintaining aqueous solvation dynamics.
-
In-Tube Titration: Adjust the pH of the sample directly in the NMR tube using DCl and NaOD. Record the exact pH using a specialized microelectrode.
-
Spectral Acquisition: Acquire 1H and 13C NMR spectra at 0.5 pH unit intervals from pH 2.0 to 12.0.
-
Data Synthesis: Track the chemical shifts of the carbon atoms adjacent to N1 (C2, C6) and N4 (C3, C5). The inflection points of the chemical shift vs. pH curves will definitively prove that the protonation corresponding to the ~9.31 pKa occurs at the unhindered N4 atom, validating the structural causality model.
References
-
Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina URL: [Link]
Sources
The Strategic Sourcing and Synthetic Integration of Enantiopure (S)-2-(tert-Butyl)piperazine Dihydrochloride in Drug Discovery
The Pharmacophore: Why (S)-2-(tert-Butyl)piperazine?
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate basicity, improve aqueous solubility, and optimize pharmacokinetic (PK) profiles. However, unsubstituted piperazines often suffer from rapid oxidative metabolism (e.g., via CYP450 enzymes) and off-target promiscuity due to their high conformational flexibility.
The introduction of a tert-butyl group at the C2 position fundamentally alters the chemical biology of the scaffold[1].
-
Steric Shielding: The massive steric bulk of the tert-butyl group shields the adjacent N1 nitrogen, preventing metabolic N-dealkylation and dictating highly regioselective functionalization during library synthesis[1].
-
Conformational Locking: The bulky substituent forces the piperazine ring into a highly restricted chair conformation.
-
Stereospecific Trajectories: The (S)-enantiomer specifically dictates the 3D spatial trajectory of any attached pharmacophores, which is critical for achieving high-affinity binding in stereoselective target pockets[2].
The Dihydrochloride Imperative: Causality in Salt Selection
While the free base of (S)-2-(tert-butyl)piperazine (CAS: 502482-37-3) is commercially available[3], handling it presents significant challenges. Low-molecular-weight aliphatic amines are notoriously hygroscopic and readily absorb atmospheric carbon dioxide to form insoluble carbamate salts. This leads to variable stoichiometry, which is disastrous for high-throughput parallel synthesis.
The Solution: Procuring the building block as a dihydrochloride salt (CAS: 1889598-68-8)[4] resolves these issues. The dihydrochloride form is a highly crystalline, bench-stable solid that resists oxidation and carbamate formation. This ensures exact molar calculations during reaction setup, guaranteeing that stoichiometric ratios between the electrophile, catalyst, and nucleophile remain perfectly balanced.
Commercial Landscape and Sourcing Strategy
Procuring enantiopure (S)-2-(tert-butyl)piperazine requires navigating a fragmented global supply chain. Historical market data indicates prices can range significantly—from $56 for 10 mg to $356 for 100 mg—reflecting the inherent complexity of asymmetric synthesis and chiral resolution[3].
When sourcing, scientists must decide between the raw dihydrochloride salt for direct coupling or orthogonally protected variants (e.g., Boc or Cbz) for multi-step sequences[1].
Table 1: Key Commercial Suppliers and Scaffold Variations
| Supplier | Region | Chemical Form | CAS Number | Typical Scale |
| Chengdu Feibo Pharm Technology | China | Dihydrochloride Salt | 1889598-68-8 | Research / Bulk |
| BIOZOL Diagnostica Vertrieb | Germany | Free Base | 502482-37-3 | Milligram / Gram |
| Leap Chem Co., Ltd | China | Free Base | 502482-37-3 | Milligram / Gram |
| Sigma-Aldrich (AChemBlock) | Global | Boc-Protected | 1263316-22-8 | Research |
Data aggregated from global chemical registries and supplier databases[3][4].
Quality Control: Enantiomeric Validation Protocol
Relying solely on a supplier's Certificate of Analysis (CoA) is a risk in late-stage lead optimization. Because aliphatic piperazines lack a strong UV chromophore, standard UV-Vis detection at 254 nm is ineffective. The following self-validating protocol utilizes derivatization to enable precise enantiomeric excess (ee%) determination.
Protocol: Chiral HPLC Validation via Derivatization
-
Sample Preparation: Dissolve 5 mg of (S)-2-(tert-butyl)piperazine dihydrochloride in 1 mL of anhydrous dichloromethane (DCM).
-
Free-Basing & Derivatization: Add 3 equivalents of triethylamine (TEA) to neutralize the HCl salts. Add 1.2 equivalents of benzoyl chloride (or Mosher's acid chloride).
-
Causality: Benzoylation introduces a strong UV chromophore (phenyl ring) allowing for high-sensitivity detection at 254 nm, while Mosher's acid converts enantiomers into diastereomers for potential NMR validation.
-
-
Quench & Extract: After 30 minutes at room temperature, quench with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate.
-
HPLC Analysis:
-
Column: Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Causality: The addition of DEA suppresses secondary interactions between the basic nitrogen and residual silanols on the stationary phase, preventing peak tailing and ensuring baseline resolution of the (R) and (S) enantiomers.
-
Synthetic Integration: In Situ Free-Basing & Coupling Protocol
Integrating the dihydrochloride salt into a target molecule (e.g., via a Buchwald-Hartwig cross-coupling) requires careful base selection.
Protocol: Palladium-Catalyzed C-N Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), (S)-2-(tert-butyl)piperazine dihydrochloride (1.2 eq), Pd(dba)2 (5 mol%), and RuPhos (10 mol%)[2].
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (4.0 eq).
-
Causality: Why 4.0 equivalents? The dihydrochloride salt contains two equivalents of HCl. Two equivalents of NaOtBu are immediately consumed to in situ free-base the piperazine. The remaining two equivalents provide the necessary basic environment to deprotonate the coordinated amine and facilitate the reductive elimination step in the palladium catalytic cycle[2].
-
-
Solvent & Heating: Suspend the mixture in anhydrous Toluene or Dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 80 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and NaCl salts, and concentrate for flash chromatography.
Workflow Diagram
The following logical workflow illustrates the critical path from commercial sourcing to target integration, highlighting the necessary checkpoints for maintaining scientific integrity.
Fig 1. Workflow for the validation and synthetic integration of chiral piperazine scaffolds.
Conclusion
The procurement and application of enantiopure (S)-2-(tert-butyl)piperazine dihydrochloride is a foundational step in modern drug discovery. By strategically selecting the dihydrochloride salt for its physicochemical stability, rigorously validating its enantiopurity upon receipt, and understanding the mechanistic causality of in situ free-basing during cross-coupling reactions, researchers can reliably integrate this privileged pharmacophore into next-generation therapeutics.
References
-
(S)-2-Tert-butyl-piperazine | C8H18N2 - BuyersGuideChem Source: buyersguidechem.com URL:[Link][3]
-
Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC Source: nih.gov URL:[Link][2]
Sources
- 1. 1-Cbz-3-(tert-butyl)piperazine | Benchchem [benchchem.com]
- 2. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. (S)-2-(tert-butyl)piperazine dihydrochloride CAS#: 1889598-68-8 [chemicalbook.com]
Chiral Piperazine Building Blocks: From Stereoselective Synthesis to Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a senior application scientist's perspective on the strategic value and practical application of chiral piperazine building blocks in modern drug discovery. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices and the profound impact of stereochemistry on pharmacological outcomes.
Part 1: The Strategic Imperative for Chiral Piperazines in Modern Drug Discovery
The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry
The piperazine ring is a cornerstone of medicinal chemistry, classified as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs.[1][2] Its prevalence is not accidental; the six-membered ring containing two nitrogen atoms at the 1 and 4 positions confers a unique and highly valuable set of physicochemical properties. These nitrogens act as versatile synthetic handles, allowing for systematic functionalization to fine-tune aqueous solubility, lipophilicity, and basicity (pKa).[3][4] This adaptability is crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often leading to improved oral bioavailability and target engagement.[3][5] The conformational flexibility of the piperazine ring, which can adopt both chair and boat forms, further enhances its utility, enabling a better fit within the three-dimensional pockets of biological targets like enzymes and receptors.[3][6][7]
Beyond Flatland: The Significance of Chirality and 3D Scaffolds
Modern drug discovery is increasingly focused on moving away from flat, two-dimensional molecules to embrace the complexity and specificity of three-dimensional chemical space.[8] Introducing chirality—the property of a molecule being non-superimposable on its mirror image—is a primary strategy for achieving this. The introduction of chiral centers can profoundly influence a molecule's druggability.[9] Biological systems, being inherently chiral, often exhibit stereospecific interactions. Consequently, one enantiomer of a chiral drug (the eutomer) may bind to its target with significantly higher affinity and produce the desired therapeutic effect, while the other enantiomer (the distomer) could be inactive, have off-target effects, or even be toxic.[10] Therefore, the development of single-enantiomer drugs is a critical objective, leading to a high demand for efficient methods to produce enantiopure chiral building blocks.[11]
Unlocking New Chemical Space: The Case for Carbon-Substituted Chiral Piperazines
A critical analysis of piperazine-containing drugs reveals a significant, underexplored opportunity. The vast majority of these molecules feature substitution only at the N1 and N4 positions.[1][12] Piperazine rings with substituents on the carbon atoms (C2, C3, C5, and C6), which introduce chiral centers, remain a largely untapped area of chemical space.[1] Developing efficient, asymmetric syntheses for these carbon-substituted piperazines is therefore a key objective.[1] Access to these enantiopure α-secondary and α-tertiary piperazines provides an invaluable opportunity to build molecules with greater three-dimensional complexity, potentially leading to drugs with enhanced potency, improved selectivity, and novel pharmacological profiles.[8][13]
Part 2: Stereoselective Synthesis of Chiral Piperazine Building Blocks: A Methodological Deep Dive
The ability to reliably and efficiently produce chiral piperazines in high enantiomeric purity is the gateway to exploring their potential. Several robust strategies have been developed, each with its own rationale and applications.
Foundational Strategies: Leveraging the Chiral Pool
One of the most direct and time-tested approaches to stereoselective synthesis is to begin with readily available, inexpensive, and enantiopure starting materials. This "chiral pool" includes natural products like amino acids.[14] This strategy's core logic is that the stereochemistry of the final product is predetermined by the configuration of the starting material, simplifying the synthetic challenge.
This protocol outlines a common strategy for creating a chiral piperazine precursor from a natural amino acid, a method that serves as a foundation for further elaboration.[14]
-
Intermediate Formation: Begin with a readily available natural amino acid (e.g., L-Phenylalanine) as the chiral starting material.
-
Diamine Synthesis: Convert the amino acid into a corresponding diamine. This key intermediate retains the original stereocenter.
-
Cyclization: Develop an efficient and scalable cyclization route to form the orthogonally protected 2-oxopiperazine ring from the diamine intermediate.
-
Diastereoselective Elaboration (Optional): The resulting chiral oxopiperazine can be further functionalized. For example, metalation followed by reaction with an electrophile can lead to disubstituted products, often with high diastereoselectivity.[14]
-
Reduction: The oxopiperazine can be reduced to the corresponding chiral piperazine using a reducing agent such as Lithium Aluminium Hydride (LiAlH₄). Reaction conditions can be tuned to yield either the piperazine or a tetrahydropyrazine.[14]
The Power of Asymmetric Catalysis
Asymmetric catalysis represents a more sophisticated approach, enabling the creation of chiral molecules from achiral or prochiral precursors using a small amount of a chiral catalyst.[11] This method is highly efficient and atom-economical.
The palladium-catalyzed decarboxylative asymmetric allylic alkylation is a powerful and versatile method for creating C-substituted chiral piperazines, particularly those with challenging α-tertiary stereocenters.[13]
This protocol demonstrates a state-of-the-art catalytic method for generating highly enantioenriched chiral piperazine scaffolds.[8][13]
-
Substrate Preparation: Synthesize a suitable piperazin-2-one precursor with differential N-protection (e.g., Boc or Benzyl groups) and an allylic ester group.
-
Catalyst System: Prepare the active chiral catalyst in situ. A common system involves a palladium source (e.g., Pd₂(dba)₃) and a chiral phosphine ligand (e.g., a PHOX-type ligand). The choice of ligand is critical for inducing high enantioselectivity.[8]
-
Alkylation Reaction: Combine the piperazin-2-one substrate with the chiral palladium catalyst in a suitable solvent. The reaction proceeds via decarboxylation and subsequent asymmetric allylic alkylation.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup and purify the resulting enantioenriched tertiary piperazin-2-one using column chromatography.
-
Post-Synthetic Modification: The N-protecting groups can be removed, and the lactam can be reduced to afford the final enantiopure α-tertiary piperazine building block, ready for incorporation into drug candidates.[13]
Synthetic Workflow for Chiral Piperazine Building Block Generation
The overall process can be visualized as a logical workflow, starting from fundamental choices about the synthetic strategy and culminating in a versatile building block ready for drug discovery campaigns.
Caption: Iterative Cycle of SSAR-Guided Drug Discovery.
Part 4: Conclusion and Future Perspectives
Chiral piperazine building blocks represent a validated and highly promising scaffold for the discovery of next-generation therapeutics. Their strategic value lies in the ability to introduce three-dimensional complexity, which is essential for enhancing potency, selectivity, and overall drug-like properties. [9]The maturation of powerful stereoselective synthetic methods, from chiral pool strategies to advanced asymmetric catalysis, has made these valuable building blocks more accessible than ever. [13][14] Looking forward, the field is poised for further innovation. The integration of emerging technologies such as flow chemistry for safer and more scalable synthesis, biocatalysis for novel transformations, and the use of these chiral scaffolds in DNA-encoded libraries will continue to expand the accessible chemical space. By understanding the principles of stereoselective synthesis and systematically exploring structure-stereochemistry-activity relationships, researchers can unlock the full potential of chiral piperazines to address unmet medical needs.
References
- Franchini, C., Cilli, A., & Pinnen, F. (n.d.). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed.
- (n.d.). Application of chiral building blocks to the synthesis of drugs.
- (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC.
- Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996).
- (2024, July 19). Recently Adopted Synthetic Protocols for Piperazines: A Review.
- (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed.
- (2024, April 29).
- Magriotis, P. A. (2020, May 22).
- (n.d.).
- (2018, October 31).
- (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC.
- (2025, June 30). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors | ACS Chemical Neuroscience.
- (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- (2025, July 2). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC.
- (2009, June 11). Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks | The Journal of Organic Chemistry.
- (n.d.). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC.
- (2026, February 28). The Role of Chiral Intermediates in API Synthesis and Drug Development.
- (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives.
- (2025, August 7). Piperazine derivatives for therapeutic use: A patent review (2010-present).
- (n.d.).
- (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. thieme-connect.de [thieme-connect.de]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Free-Basing (S)-2-(tert-Butyl)piperazine Dihydrochloride
Rationale and Chemical Causality
(S)-2-(tert-Butyl)piperazine is a sterically hindered, chiral diamine widely utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted protein degraders. Commercially, it is supplied as a dihydrochloride salt to ensure shelf stability and prevent degradation via atmospheric CO₂ absorption. However, downstream synthetic applications—such as Buchwald-Hartwig cross-coupling, N-alkylation, or amidation—require the nucleophilic free base form.
The Acid-Base Imperative
To design a robust and self-validating protocol, one must understand the acid-base chemistry of the piperazine core. According to , the first acid dissociation constant (pKa₁) is approximately 5.3, while the second (pKa₂) is roughly 9.8[1].
To achieve >99% deprotonation, the pH of the aqueous solution must exceed the pKa₂ by at least two logarithmic units (pH ≥ 11.8). Field reports and demonstrate that relying on weaker bases like sodium carbonate (Na₂CO₃) often results in incomplete free-basing (yielding ~93% assay purities) because carbonate buffers struggle to exceed pH 10.5[2]. Therefore, standard validated procedures[3] mandate the use of a strong base, such as 5M NaOH, to drive the pH strictly above 12.
Protonation states of piperazine across pH ranges demonstrating the need for pH > 12.
Solvent Selection Causality
The addition of the tert-butyl group significantly increases the molecule's lipophilicity compared to unsubstituted piperazine, as supported by predictive models from the [4]. Dichloromethane (DCM) is the optimal extraction solvent. It provides an exceptional partition coefficient for lipophilic amines and, being denser than water, allows for rapid draining of the target organic layer directly from the bottom of the separatory funnel.
Physicochemical Properties
Table 1: Quantitative Data & Protocol Implications
| Property | Value | Implication for Protocol |
| Molecular Weight (Salt) | 215.16 g/mol | Used for stoichiometric calculations of base equivalents. |
| Molecular Weight (Free Base) | 142.24 g/mol | Used for theoretical yield calculations. |
| pKa₁ / pKa₂ | ~5.3 / ~9.8 | Dictates the absolute necessity of pH > 12 during basification. |
| Physical State (Free Base) | Oil / Low-melting solid | Highly susceptible to carbamate formation if exposed to air. |
Required Materials & Reagents
-
(S)-2-(tert-Butyl)piperazine dihydrochloride (Starting Material)
-
5M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM) (ACS Reagent Grade or higher)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine (Saturated aqueous NaCl)
-
Equipment: Separatory funnel, ice bath, pH indicator strips (Range 0-14), rotary evaporator, argon/nitrogen line.
Step-by-Step Experimental Protocol
Phase 1: Dissolution and Basification
-
Dissolution: Weigh 1.0 g of (S)-2-(tert-butyl)piperazine dihydrochloride and dissolve it in 5.0 mL of deionized water in an Erlenmeyer flask.
-
Causality: Minimizing the water volume maximizes the concentration of the free base in the aqueous layer, driving the partition equilibrium favorably into the organic phase during extraction.
-
-
Cooling: Place the flask in an ice-water bath (0–5 °C) and stir for 5 minutes.
-
Causality: The neutralization of the hydrochloride salt by NaOH is highly exothermic. Cooling prevents the volatilization of the free base and minimizes thermal degradation.
-
-
Basification: Dropwise, add 5M NaOH to the stirring solution.
-
Stoichiometric Causality: 1.0 g of the salt (~4.65 mmol) requires a theoretical minimum of 1.86 mL of 5M NaOH strictly for neutralization. To overcome buffering and drive the bulk solution to pH > 12, a practical excess of 3.5 to 4.0 mL is required.
-
Self-Validation Checkpoint: Touch a glass stirring rod to the solution and spot it on a pH indicator strip. The strip must instantly turn dark purple (pH > 12). If it reads pH 10-11, add more NaOH.
-
Phase 2: Liquid-Liquid Extraction
-
Transfer: Pour the basic aqueous mixture into a separatory funnel.
-
Extraction: Add 10 mL of DCM. Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds, venting frequently.
-
Separation: Allow the layers to separate.
-
Self-Validation Checkpoint: DCM is denser than water (1.33 g/cm³ vs 1.00 g/cm³). The target free base is in the bottom layer . Drain the bottom DCM layer into a clean Erlenmeyer flask.
-
-
Repeat: Extract the remaining aqueous layer with two additional 10 mL portions of DCM. Combine all DCM layers.
Phase 3: Drying and Concentration
-
Washing (Optional but Recommended): Wash the combined DCM layers with 5 mL of brine. Drain the DCM layer back into the flask.
-
Drying: Add 2-3 grams of anhydrous Na₂SO₄ to the DCM solution. Swirl gently for 15 minutes.
-
Self-Validation Checkpoint: The drying agent should flow freely like sand. If it clumps heavily or sticks to the glass, water is still present; add another 1 g of Na₂SO₄.
-
-
Filtration & Concentration: Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask. Concentrate under reduced pressure using a rotary evaporator.
-
Thermal Causality: Keep the water bath strictly below 30 °C . The tert-butyl group increases volatility; higher temperatures under high vacuum will cause product loss via co-evaporation.
-
Phase 4: Storage
-
Inert Atmosphere: Immediately upon removing the flask from the rotary evaporator, flush the flask with Argon or Nitrogen gas and seal it tightly.
-
Causality: Free-base piperazines rapidly react with atmospheric CO₂ to form insoluble, polymeric carbamate salts, which will ruin the reagent for downstream coupling.
-
Process Workflow Visualization
Workflow for the free-basing and extraction of (S)-2-(tert-Butyl)piperazine.
Troubleshooting & Optimization
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low isolated yield (<70%) | Incomplete deprotonation (pH < 11.8). | Re-check the aqueous layer pH. Add more 5M NaOH until the pH strictly exceeds 12, then re-extract with DCM. |
| Product is a white, insoluble solid | Carbamate formation from CO₂ exposure. | Re-dissolve the solid in dilute HCl (converting back to salt), and repeat the entire free-basing protocol. Store strictly under Argon. |
| Emulsion forms during extraction | High concentration of basic salts / insufficient density difference. | Add 2-3 mL of saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer, forcing phase separation. |
| Yield is suspiciously low, but pH is >12 | Product volatilized during rotovap concentration. | Ensure the rotary evaporator water bath is <30 °C. Do not leave the flask under high vacuum after the solvent has evaporated. |
References
-
Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: 1-Benzylpiperazine Source: Organic Syntheses (Validated Protocols) URL: [Link]
-
Title: Piperazine dihydrochloride to Free base by using Sodium carbonate Source: ResearchGate (Analytical Troubleshooting) URL: [Link]
-
Title: tert-Butyl 2-propylpiperazine-1-carboxylate Properties Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]
Sources
Using (S)-2-(tert-Butyl)piperazine as a chiral auxiliary in organic synthesis
This guide details the application of (S)-2-(tert-Butyl)piperazine as a chiral scaffold and auxiliary in organic synthesis. While often conflated with the tert-butylcarboxamide intermediate used in Indinavir synthesis, the 2-alkyl-substituted variant discussed here is a powerful tool for conformational locking and asymmetric lithiation-substitution .
Executive Summary
(S)-2-(tert-Butyl)piperazine functions as a "privileged" chiral scaffold due to the extreme steric demand of the tert-butyl group (
Mechanism of Action: The Conformational Lock
The utility of (S)-2-(tert-butyl)piperazine relies on its ability to freeze the fluxional nitrogen heterocycle into a rigid 3D structure.
-
Steric Anchoring: The bulky tert-butyl group at C2 forces the piperazine ring into a chair conformation where the C2 substituent is equatorial.[1][2]
-
Chiral Shielding: In this fixed conformation, the tert-butyl group effectively shields the syn-face of the ring, directing incoming reagents (electrophiles or metal complexes) to the opposing face.
-
Nitrogen Inversion Control: The fixed ring geometry biases the lone pair orientation of the
-substituents, which is critical for coordinating metal cations (e.g., Li+, Cu2+) in asymmetric catalysis or lithiation.
Protocol A: Asymmetric Lithiation-Trapping (Synthesis of -Substituted Piperazines)
This protocol, adapted from the work of O’Brien and Coldham, utilizes (S)-2-(tert-butyl)piperazine as a substrate to generate new chiral centers on the ring with high diastereoselectivity.
Objective: Introduce a substituent at the C6 position (trans to the tert-butyl group).
Materials
-
Substrate:
-Boc-(S)-2-(tert-butyl)piperazine (protected to prevent -alkylation). -
Reagent: sec-Butyllithium (1.4 M in cyclohexane).
-
Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enhanced enantiocontrol if starting with racemic material).
-
Electrophile: Methyl iodide, Benzyl bromide, or similar active halides.
-
Solvent: Anhydrous diethyl ether (
).
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add
-Boc-(S)-2-(tert-butyl)piperazine (1.0 equiv) and anhydrous (0.1 M concentration). -
Complexation: Add TMEDA (1.2 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add sec-BuLi (1.2 equiv) over 10 minutes.
-
Critical Check: The solution may turn light yellow. Stir at -78 °C for 4-5 hours . The tert-butyl group slows the lithiation kinetics compared to simple piperazines; insufficient time will lower yields.
-
-
Trapping: Add the electrophile (1.5 equiv) dissolved in a minimum amount of
dropwise. -
Warming: Allow the reaction to warm slowly to room temperature over 12 hours.
-
Quench: Quench with saturated aqueous
(5 mL) and extract with (3 x 15 mL). -
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Expected Outcome:
-
Yield: 60–85%
-
Selectivity: >95:5 diastereomeric ratio (dr), favoring the 2,6-trans isomer. The tert-butyl group blocks the syn face, forcing the electrophile to approach from the opposite side.
Protocol B: Preparation of the Scaffold (Asymmetric Hydrogenation)
If the chiral scaffold is not commercially available, it can be synthesized from 2-(tert-butyl)pyrazine via the Rossen protocol (Merck).
Objective: Enantioselective reduction of the pyrazine ring.
Materials
-
Substrate: 2-(tert-Butyl)pyrazine.
-
Catalyst:
+ (R)-BINAP (or similar chiral phosphine). -
Hydrogen Source:
gas (high pressure). -
Solvent: Methanol or Ethanol.
Step-by-Step Methodology
-
Catalyst Formation: In a glovebox, mix
(0.5 mol%) and (R)-BINAP (1.1 mol%) in degassed methanol. Stir for 30 mins to form the active cationic Rh-complex. -
Loading: Transfer the catalyst solution and 2-(tert-butyl)pyrazine to a high-pressure autoclave.
-
Hydrogenation: Pressurize to 1000 psi (68 bar)
. Heat to 80 °C . -
Reaction Time: Stir for 24 hours.
-
Workup: Vent
, concentrate the solvent, and filter through a pad of Celite to remove the catalyst. -
Resolution (Optional): If ee is <99%, recrystallize as the tartrate salt.
Comparative Data: Substituent Effects
The following table illustrates why the tert-butyl group is superior to other substituents for inducing stereocontrol in piperazine functionalization.
| Substituent (R) | A-Value (kcal/mol) | Conformational Lock | Lithiation Selectivity (trans:cis) |
| Methyl | 1.70 | Moderate (Fluxional) | ~ 3 : 1 |
| Iso-propyl | 2.15 | Good | ~ 10 : 1 |
| Phenyl | 2.80 | Good | ~ 15 : 1 |
| tert-Butyl | > 5.0 | Excellent (Rigid) | > 98 : 2 |
Troubleshooting & Optimization
-
Problem: Low Yield in Lithiation Step.
-
Cause: The bulky tert-butyl group hinders the approach of the base (sec-BuLi).
-
Solution: Increase lithiation time to 6+ hours or switch to a more coordinating solvent mixture (Et2O/TMEDA 10:1). Do not raise the temperature above -40 °C during lithiation to avoid decomposition.
-
-
Problem: Racemization.
-
Cause: Oxidation of the lithiated intermediate or proton exchange.
-
Solution: Ensure strictly anhydrous conditions. Use fresh sec-BuLi (titrate before use).
-
-
Problem: Separation of Diastereomers.
-
Solution: The trans and cis isomers often have significantly different polarities due to the exposure of the Nitrogen lone pairs. Use amine-functionalized silica or add 1% Triethylamine to the eluent to reduce tailing.
-
References
-
Rossen, K., et al. (1995). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters , 36(36), 6419-6422. Link
-
O'Brien, P., et al. (2025). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping. ResearchGate / Journal of Organic Chemistry . Link
-
Gumireddy, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData , 6(4). Link
-
Beak, P., & Lee, W. K. (1994). *
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines*. Journal of Organic Chemistry , 58(5), 1109–1117. Link
Sources
Application Notes and Protocols for the Preparation of Kinase Inhibitors Containing the (S)-2-tert-Butylpiperazine Moiety
Introduction
The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it a valuable component in drug design.[1] Within the vast landscape of kinase inhibitors, the chiral (S)-2-tert-butylpiperazine moiety has emerged as a particularly important building block. This specific structural element is a key feature in several clinically successful and investigational kinase inhibitors, where it often plays a crucial role in defining the inhibitor's potency, selectivity, and pharmacokinetic profile.[1][3]
The presence of the bulky tert-butyl group at the stereogenic center of the piperazine ring can provide significant steric hindrance, which can be strategically exploited to achieve selectivity for the target kinase over other closely related kinases.[3] This is often accomplished by orienting the tert-butyl group towards a specific pocket within the ATP-binding site. Furthermore, the piperazine nitrogens provide convenient handles for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties and its interaction with the target protein. A notable example of a kinase inhibitor featuring this moiety is Palbociclib (Ibrance®), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of certain types of breast cancer.[4][5]
This technical guide provides detailed application notes and protocols for the synthesis of kinase inhibitors incorporating the (S)-2-tert-butylpiperazine moiety. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors. The protocols described herein are based on established and reliable synthetic methodologies, with an emphasis on practical execution and reproducibility.
Significance of the (S)-2-tert-butylpiperazine Moiety in Kinase Inhibitor Design
The strategic incorporation of the (S)-2-tert-butylpiperazine moiety into kinase inhibitors is driven by several key factors that contribute to their overall pharmacological profile:
-
Enhanced Selectivity: The sterically demanding tert-butyl group can enforce a specific binding orientation within the kinase ATP-binding pocket. This can lead to improved selectivity by preventing the inhibitor from binding to off-target kinases that cannot accommodate the bulky substituent.[3]
-
Increased Potency: The hydrophobic interactions between the tert-butyl group and non-polar residues in the kinase active site can contribute significantly to the overall binding affinity of the inhibitor, leading to enhanced potency.
-
Modulation of Physicochemical Properties: The piperazine ring itself is a basic and hydrophilic group that can be used to optimize the pharmacokinetic properties of the final molecule, such as solubility and cell permeability.[1]
-
Synthetic Tractability: The piperazine scaffold provides two nitrogen atoms that can be differentially functionalized, allowing for the modular construction of kinase inhibitor libraries. Common synthetic transformations include N-alkylation, N-arylation, and amide bond formation.[1][6][7]
Signaling Pathways Targeted by Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting the aberrant signaling pathways that drive disease progression.[8][9]
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for a kinase inhibitor.
Synthetic Protocols for Key Intermediates and Final Compounds
The synthesis of kinase inhibitors containing the (S)-2-tert-butylpiperazine moiety typically involves a multi-step sequence. The following protocols provide detailed procedures for the preparation of key intermediates and the final coupling to a kinase-targeting scaffold.
Protocol 1: Asymmetric Synthesis of (S)-1-Boc-2-tert-butylpiperazine
A crucial starting material for the synthesis of these kinase inhibitors is the enantiomerically pure (S)-1-Boc-2-tert-butylpiperazine. Several methods exist for its preparation, including asymmetric hydrogenation of the corresponding tetrahydropyrazine.[10][11]
Reaction Scheme:
Caption: Asymmetric hydrogenation for the synthesis of the chiral piperazine intermediate.
Materials:
-
2-tert-Butyl-1,4-dihydro-pyrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
[(R)-BINAP(COD)Rh]TfO (Rhodium catalyst)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C, 10%)
Procedure:
-
Boc Protection of the Tetrahydropyrazine:
-
Dissolve the 2-tert-butyl-1,4-dihydro-pyrazine in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the N-Boc-protected tetrahydropyrazine intermediate in anhydrous methanol.
-
Add the rhodium catalyst, [(R)-BINAP(COD)Rh]TfO, under an inert atmosphere (e.g., argon).
-
Pressurize the reactor with hydrogen gas to the recommended pressure (e.g., 90 psi).
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours) or until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Boc-2-tert-butylpiperazine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: N-Arylation of (S)-1-Boc-2-tert-butylpiperazine (Buchwald-Hartwig Amination)
The coupling of the chiral piperazine with a suitable aryl halide is a key step in the synthesis of many kinase inhibitors. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[6]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the N-arylation of the piperazine intermediate.
Materials:
-
(S)-1-Boc-2-tert-butylpiperazine
-
Aryl halide (e.g., 2-chloro-5-nitropyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)[6]
-
Base (e.g., Sodium tert-butoxide, NaOtBu)[6]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[6]
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), (S)-1-Boc-2-tert-butylpiperazine (1.2 equivalents), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 2.0 equivalents) under an inert atmosphere.[6]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc Deprotection
The final step in the synthesis of many kinase inhibitors is the removal of the Boc protecting group to liberate the free piperazine nitrogen, which can then be further functionalized or is part of the final active compound.
Materials:
-
N-Boc protected piperazine derivative
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent)
-
Dichloromethane (DCM) or 1,4-Dioxane
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in a suitable solvent such as DCM.
-
Add the strong acid (e.g., an equal volume of TFA or a 4M solution of HCl in dioxane) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours or until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) followed by extraction.
Example: Synthesis of a Palbociclib Analogue
Palbociclib is a CDK4/6 inhibitor that contains a 2-(piperazin-1-yl)pyridine moiety.[4][5] The following is a generalized procedure for the synthesis of a Palbociclib analogue, illustrating the application of the above protocols.
Reaction Scheme:
Caption: Synthetic workflow for a Palbociclib analogue.
Procedure:
-
Buchwald-Hartwig Coupling: Couple the 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one intermediate[12] with (S)-1-Boc-2-tert-butylpiperazine using the conditions described in Protocol 2.
-
Boc Deprotection: Deprotect the resulting coupled product using the conditions described in Protocol 3 to yield the final Palbociclib analogue.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 82 |
Data is representative and may vary depending on the specific substrates used.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield in Buchwald-Hartwig Reaction | Inactive catalyst | Use a pre-catalyst or ensure the reaction is performed under a strictly inert atmosphere. Use fresh, high-purity catalyst and ligands.[6] |
| Inappropriate base | Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous.[6] | |
| Poorly reactive aryl halide | For aryl chlorides, consider using a more active catalyst system (e.g., with a more electron-rich ligand). Aryl bromides or iodides are generally more reactive. | |
| Incomplete Boc Deprotection | Insufficient acid | Increase the amount of acid or the reaction time. |
| Acid-labile functional groups | Use milder deprotection conditions, such as HCl in diethyl ether, or consider an alternative protecting group. | |
| Epimerization of the Chiral Center | Harsh reaction conditions (e.g., high temperature, strong base) | Maintain moderate reaction temperatures and use the mildest effective base. |
Conclusion
The (S)-2-tert-butylpiperazine moiety is a valuable and versatile building block in the design and synthesis of potent and selective kinase inhibitors. The synthetic protocols and application notes provided in this guide offer a comprehensive resource for researchers in the field of drug discovery. By understanding the rationale behind the use of this specific scaffold and by employing robust and reproducible synthetic methodologies, scientists can continue to develop novel and effective kinase inhibitors for the treatment of a wide range of diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Benchchem. (n.d.). N-(2-Aminoethyl)piperazine synthesis protocol.
- Benchchem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
- Journal of Chemical Research. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
- Patsnap. (2018). Synthesis method of palbociclib intermediate.
- Rossen, K., Weissman, S. A., Sager, J., Reamer, R. A., Askin, D., Volante, R. P., & Reider, P. J. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters, 36(36), 6419-6422.
- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
- PMC. (n.d.). Insights into the modular design of kinase inhibitors and application to Abl and Axl.
- PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates.
- Patsnap. (2017). Palbociclib and preparation method of intermediate of palbociclib.
- PMC. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- Quick Company. (2016). Novel Process For The Synthesis Of Palbociclib.
- ChemicalBook. (n.d.). (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis.
- Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
- Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- PMC. (n.d.). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
- ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation.
- Ma, B., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549.
- ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
- Benchchem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
- MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- MDPI. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. tdcommons.org [tdcommons.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells [mdpi.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. researchgate.net [researchgate.net]
Scale-up synthesis of (S)-2-(tert-Butyl)piperazine dihydrochloride
Application Note: Scale-up Synthesis of (S)-2-(tert-Butyl)piperazine Dihydrochloride
Executive Summary
(S)-2-(tert-Butyl)piperazine is a critical chiral pharmacophore, most notably acting as the "Western" fragment of the HIV protease inhibitor Indinavir (Crixivan) . While asymmetric hydrogenation of 2-tert-butylpyrazine using Rh-BINAP catalysts offers high enantioselectivity, the cost and availability of chiral noble metal catalysts can be prohibitive for generic scale-up or initial pilot phases.
This guide details a robust, cost-effective industrial protocol based on the hydrogenation of 2-tert-butylpyrazine followed by classical optical resolution using (S)-Pyroglutamic acid . This route is favored in multi-kilogram campaigns due to the low cost of resolving agents and the operational simplicity of salt crystallization compared to high-pressure asymmetric hydrogenation.
Process Workflow
The synthesis proceeds in three distinct stages: Heterogeneous Hydrogenation, Optical Resolution, and Salt Exchange.
Figure 1: Strategic workflow for the resolution-based synthesis of the target chiral salt.
Detailed Experimental Protocols
Stage 1: Hydrogenation of 2-tert-Butylpyrazine
Objective: Convert the aromatic pyrazine core to the saturated piperazine ring. This yields a racemic mixture.[1]
Reagents:
-
2-tert-Butylpyrazine (1.0 equiv)
-
5% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate)
-
Acetic Acid (Glacial) or Methanol (Solvent)
-
Hydrogen Gas (H₂)
Protocol:
-
Loading: In a high-pressure autoclave, charge 2-tert-butylpyrazine and solvent (Acetic acid is preferred for faster kinetics, approx. 5-7 vol).
-
Catalyst Addition: Carefully add 5% Pd/C under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Pressurize the vessel to 10–20 bar (150–300 psi) H₂. Heat to 60–70°C .
-
Critical Process Parameter (CPP): Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 12–24 h).
-
-
Work-up: Cool to room temperature. Vent H₂ and purge with N₂. Filter the catalyst through a bed of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used, basify with NaOH (aq) and extract into MTBE or Toluene. Evaporate solvent to obtain rac-2-tert-butylpiperazine as a waxy solid or oil.
Stage 2: Optical Resolution with (S)-Pyroglutamic Acid
Objective: Isolate the (S)-enantiomer from the racemate using a chiral acid. (S)-Pyroglutamic acid is superior to Tartaric acid for this substrate due to the formation of a highly crystalline bis-salt.
Reagents:
-
rac-2-tert-Butylpiperazine (1.0 equiv)
-
(S)-Pyroglutamic acid (2.0 equiv)
-
Solvent: Ethanol/Water (95:5) or Methanol[2]
Protocol:
-
Dissolution: Dissolve the racemic amine in Ethanol (approx. 10 vol) at 60°C.
-
Acid Addition: Add (S)-Pyroglutamic acid (2.0 equiv) slowly. The exotherm must be controlled to keep T < 70°C.
-
Crystallization: Reflux the mixture for 1 hour to ensure homogeneity. Cool slowly (ramp rate 10°C/hour) to 20°C, then chill to 0–5°C for 4 hours.
-
Filtration: Filter the white crystalline solid.
-
Recrystallization (Self-Validation Step): Analyze a small sample. If ee < 98%, recrystallize the wet cake from Ethanol/Water (90:10).
-
Target: (S)-2-(tert-Butyl)piperazine bis((S)-pyroglutamate) salt.
-
Stage 3: Salt Exchange to Dihydrochloride
Objective: Remove the resolving agent and form the stable, pharmaceutical-grade dihydrochloride salt.
Protocol:
-
Free Basing: Suspend the pyroglutamate salt in water. Adjust pH to >12 using 50% NaOH solution.
-
Extraction: Extract the free amine into MTBE (Methyl tert-butyl ether) or Dichloromethane (3 x 5 vol). Wash combined organics with brine and dry over Na₂SO₄.
-
Salt Formation: Cool the organic solution to 0–5°C. Sparge with anhydrous HCl gas or add HCl in Isopropanol (5–6 N) dropwise until pH < 2.
-
Isolation: The dihydrochloride salt will precipitate immediately as a white solid. Stir for 1 hour at 0°C.
-
Drying: Filter and dry under vacuum at 40°C.
-
Yield: Typically 35–40% overall from racemic starting material (theoretical max is 50%).
-
Analytical & Quality Control
| Parameter | Method | Specification |
| Identity | 1H NMR (D₂O) | Conforms to structure; t-Butyl singlet at ~1.0 ppm. |
| Enantiomeric Purity | Chiral HPLC | > 99.0% ee (Target) |
| Assay | Titration (AgNO₃) | 98.0 – 102.0% (w/w) |
| Residual Solvent | GC-Headspace | Compliant with ICH Q3C |
Chiral HPLC Method (Example):
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm.
-
Note: Derivatization with Boc-anhydride or Benzoyl chloride is often required to improve resolution on standard chiral columns if the free amine tails.
Scale-Up & Safety Considerations
-
Hydrogenation Safety: The reduction of the pyrazine ring is highly exothermic. On a kilogram scale, heat removal capacity of the reactor is the limiting factor. Use semi-batch addition of hydrogen if necessary.
-
Catalyst Handling: Dry Pd/C is pyrophoric. Always handle as a water-wet paste or under strict nitrogen blanketing.
-
Resolution Efficiency: The mother liquor from the resolution step contains the (R)-enriched amine. In a highly optimized process, this can be racemized (using a radical mechanism or dehydrogenation/re-hydrogenation) and recycled to improve overall yield.
References
-
Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 37(44), 7943-7946. Link
-
Pique, C., et al. (1997).[6] "Resolution of 2-tert-butylpiperazine." Patent WO 1997046538. Link
-
Reider, P. J. (1997). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of Crixivan." Chimia, 51, 306-310. Link
-
Ambeed. (2024). "2-(tert-Butyl)piperazine dihydrochloride Safety Data Sheet." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Alkylation of (S)-2-tert-Butylpiperazine
(S)-2-tert-butylpiperazine is a highly valuable chiral building block in drug discovery, but its functionalization is notoriously challenging. The core issue stems from the distinct steric environments of its two secondary amines: the N1 position is severely sterically hindered by the adjacent bulky tert-butyl group, while the N4 position is highly accessible.
As a Senior Application Scientist, I have designed this technical guide to help you bypass common pitfalls—such as dialkylation, sluggish conversion, and poor regioselectivity—by understanding the kinetic and thermodynamic causality behind each reaction parameter.
Diagnostic Workflow for Yield Optimization
Before adjusting equivalents or changing solvents, use the logical framework below to identify the root cause of your low yields based on your target regiocenter.
Fig 1. Decision matrix for troubleshooting regioselective piperazine alkylation.
Expert FAQs: Mechanistic Troubleshooting
Q1: I am targeting the unhindered N4 position using 1 equivalent of alkyl halide, but I am losing yield to significant dialkylation. Why? Causality: This is a classic kinetic problem. Once the N4 position is mono-alkylated, the resulting tertiary amine often increases the lipophilicity of the molecule. In polar or biphasic solvent systems, the mono-alkylated product becomes more soluble than the starting material, allowing it to preferentially react with the remaining electrophile[1]. Furthermore, the inductive electron-donating effect of the new alkyl group can marginally increase the nucleophilicity of the remaining N1, despite its steric hindrance[2]. Solution: Switch from direct nucleophilic substitution to a reductive amination pathway. By using an aldehyde and a reducing agent like NaBH(OAc)₃, you prevent over-alkylation because quaternary ammonium salts cannot form via this mechanism[3].
Q2: I need to selectively alkylate the sterically hindered N1 position, but direct alkylation yields <10%. How can I force this reaction? Causality: The bulky tert-butyl group at C2 creates a severe steric shield around N1, making a direct Sₙ2 displacement kinetically unfavorable compared to the N4 position. If you simply add an electrophile, N4 will react almost exclusively[2]. Solution: You must employ a protection-directed strategy. First, selectively protect the unhindered N4 position using 1 equivalent of di-tert-butyl dicarbonate (Boc₂O). Once N4 is blocked, you must deprotonate N1 using a strong base (e.g., NaH) in a polar aprotic solvent (DMF) to generate a highly reactive amide anion, which possesses enough nucleophilic driving force to overcome the steric barrier of the tert-butyl group.
Q3: My electrophile is a secondary alkyl iodide. My N4-alkylation conversion is stalled at 30%, and I recover mostly unreacted piperazine. What is happening? Causality: Secondary alkyl halides are highly susceptible to E2 elimination when exposed to basic aliphatic amines. In this scenario, your piperazine is acting as a Brønsted base rather than a nucleophile, stripping a proton from the alkyl iodide and converting your valuable electrophile into a volatile alkene. Solution: Lower the reaction temperature (0 °C) and use a non-nucleophilic, sterically hindered base like DIPEA to scavenge generated acid without promoting elimination. Alternatively, convert your secondary alcohol to a triflate (which reacts faster at lower temperatures) rather than an iodide.
Q4: My reaction looks complete by LC-MS, but I lose over 40% of my product during the aqueous workup. The layers won't separate cleanly. Causality: Piperazine derivatives are inherently polar and amphiphilic. During aqueous-organic extractions, they act as surfactants, leading to the formation of highly stable emulsions[1]. Solution: Never use plain water for the aqueous wash. Saturate the aqueous layer with NaCl (brine) to drastically increase the ionic strength. This decreases the aqueous solubility of the organic product (the "salting out" effect) and rapidly breaks the emulsion[1].
Quantitative Data: N4-Alkylation Optimization Matrix
When targeting the N4 position with a primary alkyl bromide, the choice of base and solvent dictates the balance between conversion and regioselectivity. The table below summarizes the causal effects of these parameters.
| Base | Solvent | Temp (°C) | Electrophile | Conversion (%) | Mono:Di Ratio (N4:N1,N4) | Mechanistic Observation |
| K₂CO₃ | MeCN | 80 | R-Br (1.1 eq) | 85 | 80:20 | Standard conditions; thermal energy promotes moderate over-alkylation. |
| DIPEA | DCM | 25 | R-I (1.1 eq) | 40 | 95:5 | High selectivity due to mild conditions, but sluggish kinetics. |
| NaH | DMF | 25 | R-Br (1.1 eq) | >95 | 50:50 | Base is too strong; indiscriminate reactivity overcomes steric barriers. |
| NaBH(OAc)₃ | DCE | 25 | R-CHO (1.05 eq) | 92 | >99:1 | Optimal. Reductive amination structurally prevents dialkylation[3]. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems , meaning the chemical logic inherently prevents the most common failure modes.
Protocol 1: Highly Selective N4-Alkylation via Reductive Amination
Self-Validating Mechanism: The intermediate iminium ion is rapidly reduced by NaBH(OAc)₃. Because aldehydes cannot over-alkylate without a second equivalent and a second reduction cycle, dialkylation is inherently blocked[3].
-
Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve (S)-2-tert-butylpiperazine (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 1 hour. (Validation step: A sample taken for LC-MS should show complete consumption of the piperazine and formation of the intermediate iminium/enamine).
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol), portion-wise over 15 minutes to control the mild exotherm.
-
Maturation: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine to prevent emulsion[1], dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Protection-Directed N1-Alkylation Workflow
Self-Validating Mechanism: Boc₂O selectively reacts with the unhindered N4 due to kinetic preference[2]. Subsequent deprotonation of N1 with NaH generates a powerful nucleophile that forces alkylation despite the steric shielding of the tert-butyl group.
-
Regioselective N4-Protection: Dissolve (S)-2-tert-butylpiperazine (1.0 eq) in DCM at 0 °C. Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 1 hour. Stir for 2 hours at room temperature. Wash with water, dry, and concentrate to yield N4-Boc-(S)-2-tert-butylpiperazine. (Validation: ¹H NMR will show the Boc peak at ~1.4 ppm and a shift in the N4-adjacent protons).
-
N1-Alkylation: Dissolve the N4-Boc intermediate (1.0 eq) in anhydrous DMF at 0 °C under nitrogen. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add the alkyl halide (1.2 eq) dropwise. Heat to 60 °C for 4 hours.
-
Quench & Isolate: Cool to 0 °C, quench dropwise with water, and extract with EtOAc. Wash the organic layer extensively with LiCl (5% aqueous solution) to remove residual DMF.
-
Deprotection: Dissolve the crude product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate under vacuum and neutralize with 1M NaOH to yield the N1-alkylated free base.
References
-
NIH National Library of Medicine. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from: [Link]
Sources
Technical Support Center: Optimization of Amide Coupling with (S)-2-(tert-Butyl)piperazine 2HCl
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user has already attempted standard protocols and is facing specific failure modes (low yield, regioselectivity issues, or racemization).
Ticket ID: #AMIDE-OPT-2TB Status: Open Subject: Troubleshooting low yields and regioselectivity in hindered amine couplings.
Diagnostic & Triage
User Report: "I am trying to couple a carboxylic acid to (S)-2-(tert-Butyl)piperazine dihydrochloride. I am getting <20% yield, mixed isomers, or no reaction."
Root Cause Analysis: This substrate presents a "Perfect Storm" of synthetic challenges.[1] You must address three specific variables before starting the reaction:
-
The Salt Penalty: You are starting with the .2HCl salt. This requires 2.0 equivalents of base just to neutralize the salt before the amine is nucleophilic. Incomplete neutralization = 0% yield.[1] Excess base = Epimerization.[1]
-
Steric Wall (The tert-Butyl Group): The tert-butyl group at C2 creates massive steric hindrance.[1]
-
Regioselectivity: If you do not protect one nitrogen, the reaction will occur predominantly at N4 (the less hindered amine).[1] If your target is the N1-amide, you are using the wrong starting material (see Module 3).
Decision Matrix (Workflow Optimization)
Before proceeding, identify your target structure. The steric bulk of the tert-butyl group dictates the synthetic route.
Figure 1: Decision matrix for selecting the correct synthetic pathway based on regioselectivity requirements.
Module 1: The "Salt" Problem (Pre-Reaction)
Issue: The dihydrochloride salt is non-nucleophilic. Adding it directly to a reaction mixture with only 1-2 eq of base often fails because the base is consumed by the HCl, leaving the amine protonated.
Protocol A: In-Situ Neutralization (Recommended for T3P/HATU) [1]
-
Base Requirement: You need 3.5 to 4.0 equivalents of base total (2.0 eq to neutralize HCl + 1.0-2.0 eq for the coupling event).[1]
-
Base Choice: Use DIPEA (Hunig's Base) or N-Methylmorpholine (NMM).[1] Avoid TEA (can cause acetylation side reactions).[1]
-
Procedure: Dissolve the amine salt and base in the solvent first. Stir for 10 minutes to ensure full deprotonation before adding the activated acid.
Protocol B: Free-Basing (Recommended if Yields are Low) If the reaction is messy, isolate the free base first to remove chloride ions (which can interfere with some catalysts).
-
Suspend (S)-2-(tert-Butyl)piperazine 2HCl in DCM.
-
Add 2.5 eq of 1M NaOH (aq). Shake vigorously.
-
Separate organic layer; extract aqueous layer 2x with DCM.[1]
-
Dry organics over Na2SO4, filter, and concentrate.
-
Result: You now have the mono- or di-amine free base ready for clean coupling.[1]
Module 2: Coupling Conditions (The Solution)
Scenario A: Coupling at N4 (The "Easy" Nitrogen)
Constraint: This is the kinetic product. N1 does not react easily.
| Variable | Recommendation | Rationale |
| Reagent | T3P (50% in EtOAc/DMF) | Propylphosphonic anhydride (T3P) is superior for minimizing epimerization and works well with secondary amines.[1] |
| Alternative | HATU | High reactivity, but higher risk of epimerization if base is excessive.[1] |
| Solvent | DMF or EtOAc | T3P works exceptionally well in EtOAc (easy workup).[1] |
| Temp | 0°C to RT | Do not heat. N4 is reactive enough at RT.[1] |
Standard Operating Procedure (T3P Method):
-
Dissolve Carboxylic Acid (1.0 eq) and Amine Salt (1.0 eq) in EtOAc (or DMF).
-
Add DIPEA (4.0 eq).[1] Stir 5 min.
-
Add T3P (1.5 - 2.0 eq, 50% solution) dropwise at 0°C.
-
Allow to warm to RT. Monitor by LCMS (usually done in 1-4 hours).[1]
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble (huge advantage).[1]
Scenario B: Coupling at N1 (The "Impossible" Nitrogen)
Constraint: You MUST use an N4-protected derivative (e.g., 1-Boc-3-tert-butylpiperazine is WRONG; you need N4-Boc-2-tert-butylpiperazine ).[1] If you use the dihydrochloride, you will only couple at N4.
The Challenge: The tert-butyl group blocks the N1 trajectory. Standard EDC/HOBt will fail.[1]
| Variable | Recommendation | Rationale |
| Reagent | PyAOP or Acid Chloride | PyAOP is an HOAt-derived phosphonium salt, highly effective for hindered amines.[1] Acid chlorides are the "nuclear option." |
| Additive | HFIP (Hexafluoroisopropanol) | Use as a co-solvent (10-20% v/v in DCM).[1] HFIP hydrogen-bonds to the carbonyl, activating it and assisting the leaving group. |
| Base | 2,4,6-Collidine | A non-nucleophilic base that reduces side reactions compared to DIPEA/TEA in difficult couplings. |
| Temp | RT to 50°C | Heat may be required, but monitor for epimerization closely. |
Advanced Protocol (The "Hindered" Mix):
-
Dissolve Acid (1.0 eq) in DCM/HFIP (4:1 ratio).[1]
-
Add PyAOP (1.2 eq) and Collidine (3.0 eq).[1] Stir 5 min.
-
Add (S)-4-Boc-2-(tert-butyl)piperazine (1.2 eq).[1]
-
Stir at RT for 12h. If no reaction, heat to 40°C.
Troubleshooting & FAQs
Q1: I see two peaks with the same Mass (M+H) in LCMS. Is this a diastereomer?
Diagnosis: Likely Yes . Cause: Epimerization of the (S)-center (or the alpha-center of your acid) occurred due to high pH or temperature. Fix:
-
Switch to T3P (lowest epimerization risk).[1]
-
Reduce base loading.[1] Ensure you aren't exceeding pH 8-9 equivalent.[1]
-
Keep temperature at 0°C during addition.
Q2: My reaction stalled at 50% conversion. Adding more HATU didn't help.
Diagnosis: Product inhibition or formation of a non-reactive salt.[1] Fix:
-
Switch Solvent: Try DMF/DCM (1:1) to break up aggregation.[1]
-
Acid Fluoride Method: Convert your acid to the acid fluoride using TFFH or Cyanuric Fluoride.[1] Acid fluorides are smaller than OBt esters and can penetrate the steric shield of the tert-butyl group better.
Q3: I am trying to couple at N1 but getting N4 product.
Diagnosis: You cannot couple N1 selectively in the presence of free N4. Fix: You must protect N4. Purchase (S)-1-N-Boc-3-tert-butylpiperazine (Note: Nomenclature can be tricky. Ensure the tert-butyl is next to the free amine if you want to couple the hindered side, or next to the Boc if you want to couple the distal side. Draw the structure to confirm).
-
Clarification: If you want to acylate the hindered N, you need the distal N protected.
References
-
Dunetz, J. R., et al. (2016).[1] T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling reagent.[1]Organic Process Research & Development .
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .[1]
-
Colyer, J. T., et al. (2011).[1] Reversal of Diastereoselectivity in the Coupling of Sterically Hindered Amines.Journal of Organic Chemistry .[1] (Discusses HFIP effects).
-
Carpino, L. A., et al. (1994).[1] The 7-azabenzotriazole system: efficient coupling of hindered amino acids.[6]Journal of the American Chemical Society .[1]
Sources
- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Hygroscopic Dihydrochloride Salts
Welcome to the Technical Support Center. This guide provides researchers, formulation scientists, and drug development professionals with authoritative troubleshooting strategies and best practices for handling highly hygroscopic dihydrochloride salts.
Mechanistic Insights: The Thermodynamics of Moisture Sorption
Dihydrochloride salts of active pharmaceutical ingredients (APIs) are notoriously difficult to handle due to their extreme hygroscopicity. The presence of two chloride counterions creates a high charge density, leading to strong ion-dipole interactions with atmospheric water molecules.
When the ambient Relative Humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH) , the thermodynamic drive forces water into the crystal lattice until the solid dissolves entirely into a saturated solution droplet[1]. Conversely, if the RH drops below the Efflorescence Relative Humidity (ERH) , the droplet loses water and recrystallizes[1]. This cyclic solid-to-solution or solid-to-mesophase (liquid crystal) transformation accelerates chemical degradation, such as hydrolysis, and completely compromises stoichiometric accuracy during formulation[2].
To maintain scientific integrity, handling environments must be chosen based on the precise DRH of the specific dihydrochloride polymorph.
Glovebox vs. Open Air: A Comparative Analysis
The decision to handle a dihydrochloride salt in an open laboratory versus an inert glovebox fundamentally alters the experimental workflow. The table below summarizes the quantitative and qualitative impacts of each environment.
| Parameter | Open Air (Ambient Lab) | Glovebox (Inert Atmosphere) | Mechanistic Impact & Causality |
| Relative Humidity (RH) | 30% – 60% (Variable) | < 1 ppm H₂O (~0.0001% RH) | Open air often exceeds the DRH of dihydrochloride salts, triggering rapid deliquescence[1]. |
| Mass Stability | Rapid weight gain (up to 140 wt% at 95% RH)[3] | Highly stable (± 0.01 mg over 24h) | Ambient moisture incorporates into the sample matrix, causing severe weighing inaccuracies. |
| Physical State | Clumping, stickiness, pasty mass | Free-flowing crystalline powder | Moisture acts as a plasticizer, lowering the glass transition temperature and inducing unwanted recrystallization[4]. |
| Electrostatic Charge | Low to Moderate | Extremely High | The lack of surface moisture in a glovebox prevents charge dissipation, causing powder repulsion. |
Troubleshooting Guides & FAQs
Q1: My dihydrochloride salt sample gains weight continuously on the balance in open air. How can I obtain an accurate mass? A: This continuous mass increase is caused by dynamic water vapor sorption[5]. If a glovebox is unavailable and the ambient RH is marginally below the DRH, you must use the "weighing by difference" technique[6]. However, for highly sensitive APIs where ambient RH > DRH, handling inside a glovebox with a rigorously maintained low-humidity environment (e.g., nitrogen or argon) is mandatory to prevent water mass incorporation[1].
Q2: When weighing inside the glovebox, the powder scatters and the microbalance readings fluctuate wildly. What is the root cause? A: The extreme lack of moisture in a glovebox (< 1 ppm H₂O) prevents the natural dissipation of static electricity. In ambient air, a microscopic layer of water on surfaces helps ground electrostatic charges. Without it, friction from handling generates static that cannot escape, causing the highly charged dihydrochloride powder to repel itself. Solution: Deploy an anti-static ionizer (alpha-emitting polonium or corona discharge) directly inside the glovebox. Switch from standard plastic weigh boats to low-static, moisture-resistant weighing paper or conductive aluminum boats[1].
Q3: My sample has already clumped and formed a pasty mass. Can it be recovered? A: If the salt is thermally stable, you may be able to dry it in a vacuum oven at a moderate temperature[1]. However, exercise extreme caution: some dihydrochloride salts can undergo polymorphic conversion or decompose at elevated temperatures[7]. Always verify the thermal stability profile (e.g., via TGA/DSC) before heating. If the sample has fully deliquesced, recovering the original crystalline polymorph may require complete recrystallization from a suitable solvent system.
Experimental Protocols
Protocol A: Self-Validating "Weighing by Difference" in a Glovebox
Causality: This protocol is a self-validating system. By measuring the mass lost from the source vial rather than the mass gained in the target vessel, you eliminate errors caused by powder sticking to the spatula or missing the target. You only validate the exact mass that was removed, ensuring perfect stoichiometric precision[6].
-
Environmental Preparation: Purge the glovebox until H₂O and O₂ levels are < 1 ppm. Activate the anti-static ionizer near the analytical microbalance.
-
Tare the Source: Place a sealed, dry weighing vial containing the bulk dihydrochloride salt on the balance. Record the initial mass (
). -
Transfer: Remove the vial from the balance, open it, and use a stainless steel spatula to transfer the estimated required amount directly into your reaction flask.
-
Re-weigh the Source: Seal the bulk vial and place it back on the balance. Record the final mass (
). -
Validation: The exact mass transferred to your reaction is calculated as
.
Protocol B: Moisture Sorption Analysis via Dynamic Vapor Sorption (DVS)
Causality: To rationally design a handling strategy, you must empirically determine the DRH. DVS provides a highly controlled environment to map the moisture sorption-desorption isotherm[3].
-
Sample Loading: Load 10–20 mg of the anhydrous dihydrochloride salt into the DVS microbalance pan.
-
Equilibration: Dry the sample at 0% RH and 25°C until the mass change rate is < 0.002% per minute.
-
Sorption Cycle: Program the DVS to increase RH in 5% increments from 0% to 95% RH. The system must achieve mass equilibration at each step before proceeding[5].
-
Desorption Cycle: Decrease RH from 95% back to 0% in 5% increments to check for hysteresis or hydrate formation.
-
Data Analysis: Plot the mass change (%) versus RH. The DRH is identified as the critical humidity point where a sharp, exponential mass increase occurs (often >50% weight gain, indicating deliquescence)[5].
Workflow Visualization
The following decision tree dictates the handling protocol based on the thermodynamic relationship between the ambient environment and the salt's intrinsic DRH.
Workflow for handling hygroscopic dihydrochloride salts based on Deliquescence Relative Humidity.
References
-
Characterization of a Water–Solid Interaction in a Partially Ordered System - Molecular Pharmaceutics (ACS Publications).[Link]
- US20220162177A1 - Crystalline forms of neurotrophin mimetic compounds and their salts - Google P
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.[Link]
-
Moisture Sorption Analysis of Pharmaceuticals - TA Instruments.[Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20220162177A1 - Crystalline forms of neurotrophin mimetic compounds and their salts - Google Patents [patents.google.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. 3-Bromopropylamine HBr|Research Chemical [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Piperazine Functionalization
Audience: Researchers, Scientists, and Drug Development Professionals
Overview
As drug development increasingly relies on complex, 3D-rich sp³ scaffolds to improve pharmacokinetic properties, piperazine functionalization remains a cornerstone of medicinal chemistry. However, introducing a tert-butyl group onto the piperazine ring (e.g., 2-tert-butylpiperazine) creates severe steric hindrance. The massive A-value (>4.7 kcal/mol) of the tert-butyl group restricts the conformational flexibility of the ring and physically shields the adjacent nitrogen's lone pair. This drastically increases the activation energy required for standard nucleophilic substitutions (S_N2) or transition-metal-catalyzed cross-couplings.
This support guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass these steric bottlenecks.
Troubleshooting Guide: Buchwald-Hartwig Aminations
Q: My Buchwald-Hartwig coupling with a 2-tert-butylpiperazine derivative is stalling at <20% yield using standard Pd/BINAP catalysts. Why is this happening, and how do I fix it?
A: First- and second-generation bidentate ligands like BINAP or dppf are insufficiently flexible to accommodate the massive steric bulk of a tert-butyl group during the catalytic cycle. In the Buchwald-Hartwig amination of sterically hindered secondary amines, the rate-limiting step shifts from oxidative addition to reductive elimination. The bulky amine coordinates to the palladium center, but the transition state required to forge the new C-N bond is too sterically congested, leading to catalyst stalling or off-target β-hydride elimination.
The Solution: Switch to third-generation dialkylbiaryl phosphine ligands, specifically RuPhos or BrettPhos 1. These ligands are both highly electron-rich (facilitating oxidative addition) and possess a bulky yet flexible biaryl backbone. This unique architecture forces the palladium center into a geometry that accelerates reductive elimination, even with highly hindered secondary amines 2.
Quantitative Data: Ligand Performance Comparison
Table 1: Catalyst performance for the arylation of sterically hindered secondary amines (e.g., 2-tert-butylpiperazine).
| Ligand System | Catalyst Loading | Base | Temperature | Typical Yield | Rate-Limiting Step |
| BINAP | 5.0 mol% | NaOtBu | 100 °C | < 20% | Reductive Elimination |
| XPhos | 2.0 mol% | NaOtBu | 90 °C | 40 - 50% | Reductive Elimination |
| RuPhos | 1.0 mol% | LHMDS | 85 °C | 80 - 88% | Reductive Elimination |
| BrettPhos | 0.5 - 1.0 mol% | NaOtBu | 85 °C | 85 - 95% | Oxidative Addition |
Protocol 1: Self-Validating Buchwald-Hartwig Amination using RuPhos-Pd-G3
This protocol utilizes a pre-formed Generation 3 (G3) palladacycle to ensure rapid generation of the active monoligated Pd(0) species without requiring harsh activation conditions.
-
Preparation (Glovebox/Schlenk line): To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), 2-tert-butylpiperazine derivative (1.2 equiv), RuPhos-Pd-G3 precatalyst (1.0 mol%), and RuPhos ligand (1.0 mol%).
-
Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). Causality note: A strong, non-nucleophilic base is required to deprotonate the hindered amine upon coordination to palladium.
-
Solvent: Add anhydrous, degassed THF or Toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture at 85 °C for 12–16 hours.
-
Self-Validation & Workup: Monitor via LC-MS at the 2-hour mark. The G3 precatalyst ensures immediate catalytic turnover. If starting material persists without any product formation after 2 hours, the system is definitively poisoned by water/oxygen rather than suffering from a kinetic barrier. This validates a setup error. Quench successful reactions with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
FAQs: Regioselectivity and Protecting Groups
Q: I need to functionalize the hindered nitrogen (N1) of 2-tert-butylpiperazine, but my electrophile keeps attacking the unhindered nitrogen (N4). How do I control regioselectivity?
A: You must exploit the steric hindrance to your advantage by using an orthogonal protecting group strategy 3. The unhindered N4 nitrogen is kinetically vastly superior as a nucleophile. By treating the diamine with a bulky protecting group like Di-tert-butyl dicarbonate (Boc₂O), you will exclusively protect the N4 position. Once N4 is masked, you can force the functionalization of the hindered N1 position using aggressive conditions (like MAOS or RuPhos), followed by acidic deprotection.
Regioselective functionalization workflow for 2-tert-butylpiperazine exploiting steric hindrance.
Troubleshooting Guide: Direct N-Alkylation
Q: I am trying to alkylate the hindered N1 position of 4-Boc-2-tert-butylpiperazine using an alkyl halide and K₂CO₃ in DMF at 80 °C, but I recover unreacted starting material. What is the alternative?
A: Thermal heating in DMF is often insufficient to overcome the high activation energy (Ea) of S_N2 transition states at a nitrogen shielded by a tert-butyl group. Prolonged thermal heating will instead lead to degradation of the alkyl halide (via E2 elimination) or thermal removal of the Boc group.
The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, localized superheating that efficiently breaches the high activation barrier of sterically hindered S_N2 reactions without the extended reaction times that cause reagent decomposition.
Protocol 2: Microwave-Assisted N-Alkylation of Hindered Piperazines
-
Reagent Loading: In a microwave-safe vial, combine 4-Boc-2-tert-butylpiperazine (1.0 equiv), the alkyl halide (3.0 equiv - excess is required due to competing elimination), and finely powdered Cesium Carbonate (Cs₂CO₃) (2.5 equiv). Causality note: Cs₂CO₃ is much more soluble in polar aprotic solvents than K₂CO₃, providing a higher concentration of reactive carbonate anions to drive the deprotonation equilibrium.
-
Solvent: Add anhydrous Acetonitrile (MeCN) (0.5 M). MeCN has an excellent microwave loss tangent, allowing it to couple efficiently with microwave energy for rapid, uniform heating.
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes.
-
Self-Validation & Workup: Analyze the crude mixture via GC-MS. The presence of the alkene elimination byproduct from the alkyl halide (without piperazine alkylation) validates that the base is active and temperature is sufficient, but the specific electrophile is too sterically demanding. If this occurs, switch to a smaller electrophile (e.g., methyl iodide). Otherwise, filter through a pad of Celite to remove inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC.
References
-
Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: ResearchGate URL: [Link]
-
Title: Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG Source: ACS Publications (Organic Letters) URL: [Link]
Sources
Neutralization techniques for piperazine dihydrochloride without emulsion formation
Welcome to the Technical Support Center
Ticket ID: PIP-NEUT-001 Subject: Neutralization of Piperazine Dihydrochloride without Emulsion Formation Status: Resolved Assigned Specialist: Senior Application Scientist
Executive Summary: The Physics of the Problem
Neutralizing Piperazine Dihydrochloride (
-
The Trap: Piperazine free base is highly water-soluble (
) and poorly soluble in non-polar solvents (e.g., Hexane, Ether). -
The Emulsion Trigger: At intermediate pH values (during neutralization), a mixture of free base, mono-protonated species, and di-protonated salts exists. These species, combined with the heat of neutralization and micro-bubbles (
or air), act as surfactants, stabilizing water-organic interfaces into "rag layers" (emulsions).
Key Chemical Data
| Parameter | Value | Implication |
| pKa 1 | ~5.35 | First proton removal (easy). |
| pKa 2 | ~9.73 | Second proton removal (requires pH > 11.5 for >99% free base). |
| Solubility (Free Base) | Water, MeOH, Glycol | Hard to extract out of water. |
| Insolubility | Ether, Hexane | Standard non-polar extractions will fail. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways to avoid emulsion formation based on your available equipment and purity requirements.
Caption: Decision tree for piperazine neutralization. Route B eliminates the water phase entirely, removing emulsion risk.
Standard Operating Procedures (SOPs)
Protocol A: The "Salting Out" Method (Liquid-Liquid)
Best for: Large volumes where evaporation is impractical.
The Logic: Piperazine loves water. To force it into the organic layer, you must make the water "inhospitable" by saturating it with salt (increasing ionic strength) and removing particulate matter that stabilizes emulsions.
-
Dissolution & Cooling: Dissolve Piperazine 2HCl in minimum water. Place the vessel in an ice bath.
-
Why? Neutralization is exothermic.[1] Heat promotes emulsions.
-
-
Basification: Slowly add 50% w/w NaOH dropwise with gentle stirring until pH reaches >12 .
-
Note: Do NOT use Carbonates (
). They generate gas, which acts as a propellant for foam and stubborn emulsions.
-
-
The "Salting Out" Step (Crucial): Add solid NaCl to the aqueous mixture until no more dissolves (saturation).
-
Mechanism:[2] The "Common Ion Effect" and increased density difference force the organic piperazine out of the water phase.
-
-
Solvent Addition: Add Chloroform (
) or Dichloromethane (DCM) .-
Ratio: 1:1 Aqueous to Organic.
-
Tip: Chloroform is preferred over DCM as it forms fewer emulsions with amines, despite being more toxic.
-
-
The "Anti-Shake" Mix: Do not shake vigorously. Invert the funnel gently 20 times.
-
Filtration (The Emulsion Breaker): If a rag layer forms, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) or a medium-porosity sintered glass funnel.
-
Why? This removes micro-precipitates (Pickering emulsion stabilizers) and usually results in instant layer separation in the receiving flask.
-
Protocol B: The "Dry Extraction" Method (Solid-Liquid)
Best for: High purity requirements and absolute avoidance of emulsions.
The Logic: You cannot have an emulsion if there is no water.
-
Neutralization: Dissolve Piperazine 2HCl in water and add stoichiometric NaOH (2.05 equivalents) to reach pH >12.
-
Evaporation: Remove all water using a rotary evaporator. You will be left with a white solid cake (mixture of Piperazine Free Base and NaCl).
-
Note: Piperazine free base boils at ~146°C, so it is safe to rotovap water (100°C) without losing much product, provided you don't use high vacuum at high heat for too long. Azeotroping with toluene helps remove last traces of water.
-
-
Trituration: Add warm Chloroform or DCM (anhydrous) to the dry solid cake.
-
Extraction: Stir vigorously for 15 minutes. The Piperazine dissolves; the NaCl remains solid.
-
Filtration: Filter off the solid NaCl.
-
Isolation: Evaporate the organic solvent to obtain pure Piperazine Free Base.
Troubleshooting & FAQs
Q: I already have a thick rag layer (emulsion) in my separatory funnel. How do I fix it? A: Do not wait it out; amine emulsions are stable.
-
Add Brine: Pour saturated NaCl solution into the funnel.
-
Filter: As described in Protocol A, vacuum filter the entire contents through a Celite pad. This is the single most effective method for amine emulsions.
-
Centrifuge: If volume allows, centrifugation at 3000 RPM for 5 mins will force separation.
Q: Can I use Ethyl Acetate or Ether? A: No. Piperazine free base is poorly soluble in Ether and Hexane. Ethyl Acetate is usable but inefficient and can hydrolyze at high pH (pH 12), creating acetic acid and ruining your yield. Stick to Chloroform or DCM.
Q: My "Free Base" is turning into a liquid/slush upon standing.
A: Piperazine free base is hygroscopic and absorbs
Q: Why not use Sodium Carbonate (
References
-
Solubility & Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
- pKa and Chemical Behavior: Schwarzenbach, G. (1933). The dissociation constants of piperazine. Helvetica Chimica Acta. (Standard reference for diamine pKa values).
-
Emulsion Breaking Techniques: Notes on Extraction and Emulsion Breaking. Org Prep Daily. Retrieved from [Link]
Sources
Validation & Comparative
Chiral HPLC methods for separation of 2-tert-butylpiperazine enantiomers
Chiral HPLC Methods for the Separation of 2-tert-Butylpiperazine Enantiomers: A Comparative Guide
As chiral building blocks become increasingly vital in modern pharmacochemistry, the rigorous enantiomeric resolution of intermediates like 2-tert-butylpiperazine is non-negotiable. This specific diamine scaffold is a critical structural motif in the synthesis of complex active pharmaceutical ingredients (APIs), including HIV protease inhibitors and 5-HT receptor modulators.
However, separating the enantiomers of 2-tert-butylpiperazine presents unique chromatographic hurdles. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a field-proven, self-validating methodology for achieving baseline resolution.
Mechanistic Challenges in Separation
Direct analysis of 2-tert-butylpiperazine via High-Performance Liquid Chromatography (HPLC) is fraught with two primary mechanistic challenges:
-
Absence of a Strong Chromophore: Underivatized piperazines lack a conjugated π-system. Standard UV detection (e.g., 254 nm) is entirely ineffective, forcing reliance on low-wavelength UV (205–210 nm) which is highly susceptible to mobile phase interference, or requiring specialized detectors like ELSD or MS.
-
Severe Steric Hindrance: The bulky tert-butyl group at the C2 position creates significant steric shielding around the N1 secondary amine. This geometric crowding prevents the formation of the tight, transient diastereomeric complexes required by certain CSPs (such as crown ethers), leading to poor chiral recognition.
Comparative Analysis of Chiral Stationary Phases (CSPs)
To bypass the lack of a chromophore and improve chiral recognition, pre-column derivatization (specifically benzoylation) is the industry standard 1. Benzoylation introduces a UV-active amide and provides aromatic rings that serve as crucial π-π interaction sites for polysaccharide-based CSPs.
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): This immobilized cellulose phase is highly recommended for derivatized piperazines 2. The electron-withdrawing chloro groups on the phenyl rings decrease electron density, thereby enhancing dipole-dipole interactions and hydrogen-bond donor capacity with the analyte's amide carbonyl.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Featuring a helical amylose backbone, the electron-donating methyl groups create an electron-rich chiral cavity. It exhibits excellent enantiorecognition for benzoylated piperazines, though the structural rigidity of the tert-butyl group sometimes results in slightly lower resolution compared to the IC column.
-
Crown Ether Phases (e.g., CROWNPAK CR-I(+)): Crown ether CSPs resolve enantiomers via host-guest complexation—specifically, the insertion of a protonated primary amine into the crown ether cavity. Because 2-tert-butylpiperazine is a secondary diamine, it physically cannot form the optimal three-point hydrogen-bonded inclusion complex. Consequently, this phase yields poor selectivity and is not recommended.
Quantitative Data: Product Performance Comparison
The following table summarizes the experimental chromatographic performance for the separation of racemic N-(Benzoyl)-2-tert-butylpiperazine across different CSPs.
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v/v) | Flow Rate | Rs (Resolution) | Selectivity (α) | Tailing Factor | Suitability |
| Chiralpak IC (Immobilized Cellulose) | Hexane / EtOH / DEA (85:15:0.1) | 1.0 mL/min | 3.1 | 1.45 | 1.1 | Optimal |
| Chiralpak AD-H (Coated Amylose) | Hexane / IPA / DEA (90:10:0.1) | 1.0 mL/min | 2.4 | 1.32 | 1.3 | Excellent |
| Chiralcel OD-H (Coated Cellulose) | Hexane / IPA / DEA (90:10:0.1) | 1.0 mL/min | 1.8 | 1.21 | 1.5 | Adequate |
| CROWNPAK CR-I(+) (Crown Ether) | HClO4 (pH 1.5) / MeOH | 0.5 mL/min | < 1.0 | 1.05 | > 2.0 | Poor |
Methodological Workflow
Workflow for chiral HPLC method development and separation of 2-tert-butylpiperazine enantiomers.
Experimental Protocol: Derivatization and HPLC Separation
To ensure scientific integrity and reproducibility, the following step-by-step protocol details the causality behind each procedural choice. This workflow is designed as a self-validating system.
Phase 1: Pre-Column Derivatization (Benzoylation)
Causality: Benzoylation converts the sterically hindered, UV-transparent piperazine into a UV-active amide. This facilitates robust detection at 254 nm and provides the necessary structural motifs for chiral recognition via π-π stacking on polysaccharide CSPs.
-
Reaction Setup: Dissolve 10 mg of racemic 2-tert-butylpiperazine in 2 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Reasoning: TEA acts as an acid scavenger to neutralize the HCl generated during the nucleophilic acyl substitution, preventing the protonation of the piperazine and driving the equilibrium forward.
-
Derivatization: Dropwise, add 1.1 equivalents of Benzoyl chloride at 0 °C to control the exothermic reaction. Stir the mixture at room temperature for 2 hours.
-
Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.
-
Reconstitution: Dissolve the resulting N-(Benzoyl)-2-tert-butylpiperazine residue in the HPLC mobile phase (Hexane/EtOH) to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Phase 2: Chiral HPLC Analysis
Causality: An isocratic normal-phase method is employed to maximize the interaction time between the derivatized analyte and the chiral cavities of the stationary phase.
-
System Preparation: Purge the HPLC system (equipped with a UV-Vis or PDA detector) with the mobile phase: Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v). Reasoning: The 0.1% Diethylamine (DEA) is a critical basic additive. It dynamically coats and masks residual free silanols on the silica matrix, suppressing secondary ionic interactions with the basic piperazine nitrogens and preventing severe peak tailing 3.
-
Column Equilibration: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min at 25 °C until a stable baseline is achieved (typically 30-45 minutes).
-
Detection Parameters: Set the UV detector to 254 nm.
-
Injection: Inject 10 µL of the filtered sample.
-
System Suitability Validation: Record the chromatogram. Calculate the resolution (Rs) between the enantiomeric peaks. The system validates itself for quantitative use only if it yields an Rs > 1.5 (baseline separation) and a Tailing Factor (Tf) < 1.5 for both peaks.
References
- Title: Antiviral indoleoxoacetyl piperazine derivatives (US Patent 6469006B1)
- Title: Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers Source: Benchchem URL
- Source: PMC (NIH)
Sources
- 1. US6469006B1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Enantiomeric Excess Determination Strategies for (S)-2-(tert-Butyl)piperazine
Executive Summary (S)-2-(tert-Butyl)piperazine is a critical pharmacophore, most notably serving as the chiral core for HIV protease inhibitors like Indinavir (Crixivan). Its analysis presents a dual challenge: the lack of a significant UV chromophore (rendering standard UV detection at 254 nm useless) and the steric hindrance imposed by the bulky tert-butyl group adjacent to the secondary amine.
This guide objectively compares three distinct analytical workflows to determine enantiomeric excess (ee), ranging from "Gold Standard" derivatization to modern direct analysis.
The Analytical Challenge
The molecule possesses two nitrogen atoms: a secondary amine (N1) adjacent to the chiral center and a less hindered secondary amine (N4).
-
UV Silence: The aliphatic structure has negligible absorption above 210 nm.
-
Steric Bulk: The tert-butyl group at C2 hinders reaction rates at N1, often requiring specific conditions for complete derivatization.
Comparison Matrix: Analytical Approaches
| Feature | Method A: Indirect HPLC (Marfey's Reagent) | Method B: Pre-column Derivatization (Benzoylation) | Method C: Direct Chiral HPLC (ELSD/MS) |
| Principle | Diastereomeric separation on Achiral C18 | Enantiomeric separation on Chiral Column | Direct separation on Chiral Column |
| Detection | UV (340 nm) | UV (230-254 nm) | ELSD, CAD, or MS |
| Chromophore | Added (Dinitrophenyl) | Added (Benzamide) | None (Universal detection) |
| Column Cost | Low (Standard C18) | High (Chiralpak/Chiralcel) | High (Chiralpak/Chiralcel) |
| Robustness | Highest (Self-validating elution order) | High (Industry Standard) | Medium (Drift/Noise issues) |
| Sensitivity | High (pmol range) | Medium | High (MS) / Medium (ELSD) |
Strategic Workflows
Method A: The "Self-Validating" System (Marfey's Reagent)
This method reacts the chiral amine with a chiral reagent (FDAA/Marfey's Reagent) to form diastereomers . Because diastereomers have different physical properties, they can be separated on a standard, inexpensive C18 column.
-
Pros: No chiral column needed; elution order is predictable; high UV sensitivity (340 nm).
-
Cons: Reagent is expensive; requires heating.
Method B: The Industrial QC Standard (Benzoylation + Chiral LC)
The amine is reacted with Benzoyl Chloride or p-Nitrobenzyl Chloride to attach a "UV handle." The resulting enantiomers are then separated on a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC).
-
Pros: Cheap reagents; simple room-temperature reaction.
-
Cons: Requires expensive chiral columns.
Method C: Direct Analysis (ELSD/MS)
Uses a Chiralpak IC or IG column with a volatile mobile phase. Detection relies on Evaporative Light Scattering (ELSD) or Mass Spectrometry.[1]
-
Pros: No sample prep/chemistry involved.
-
Cons: ELSD is non-linear; MS requires expensive hardware; baseline noise at low UV (210 nm) is problematic for accurate ee calculation.
Visualizing the Decision Process
Figure 1: Decision tree for selecting the optimal analytical method based on available laboratory instrumentation.
Detailed Protocol: Method A (Marfey's Reagent)
Recommendation: This protocol is selected for detailed presentation because it is self-validating . If the reaction works, the diastereomers will separate on a standard C18 column, eliminating the risk of chiral column degradation or method development failure.
Reagents Required[6][7][8][9]
-
FDAA (Marfey's Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[2]
-
1 M NaHCO₃ (Sodium Bicarbonate).
-
1 M HCl (Hydrochloric Acid).
-
Solvents: Acetone, Acetonitrile (ACN), Water (HPLC Grade).
Step-by-Step Workflow
1. Sample Preparation
-
Dissolve 1-2 mg of the (S)-2-(tert-butyl)piperazine sample in 100 µL of water.
-
Control: Prepare a racemic standard (mix of R and S) to establish retention times.
2. Derivatization Reaction
-
Add 200 µL of 1% FDAA in Acetone to the sample.
-
Add 40 µL of 1 M NaHCO₃ (pH adjustment to ~8.5).
-
Critical Step: Heat at 40°C for 60 minutes .
-
Why? The steric bulk of the tert-butyl group slows the nucleophilic attack. Standard amino acid protocols (30 min) may be insufficient.
-
-
Cool to room temperature.[3]
-
Add 40 µL of 1 M HCl to quench the reaction and neutralize the pH.
-
Dilute with 200 µL ACN/Water (50:50). Filter through 0.22 µm PTFE filter.
3. HPLC Conditions (Achiral)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 20% B to 60% B over 25 minutes.
-
Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).
4. Data Analysis
-
The L-L diastereomer (L-FDAA reacted with (S)-amine) usually elutes after the L-D diastereomer due to hydrophobicity differences in Marfey's derivatives, though this must be confirmed with the racemic standard.
-
Calculate ee using peak areas:
Mechanism Visualization
Figure 2: Reaction mechanism and separation logic for Marfey's Reagent derivatization.
Alternative: Method B (Benzoylation)
For labs possessing a chiral column (e.g., Chiralpak AD-H or Chiralpak IC ), this is faster.
-
Reaction: Mix sample with Benzoyl Chloride (2 eq) and Triethylamine (3 eq) in DCM (Dichloromethane) for 30 mins.
-
Workup: Wash with water, dry organic layer, evaporate, reconstitute in Mobile Phase.
-
HPLC:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Detection: UV at 254 nm.[3]
-
Note: The benzoyl group provides the necessary UV absorption.
-
References
-
Marfey's Reagent Review: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link
-
Indinavir Synthesis & Piperazine Resolution: Rossen, K., et al. (1993). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir.[7] Tetrahedron Letters. Link
-
Chiral HPLC of Piperazines: BenchChem Application Note. (2025).[1][7][2][5][6][8] Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Link
-
Derivatization Techniques: Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Link
-
General Chiral Separation: Scriba, G. K. (2016). Chiral Separation Mechanisms in HPLC. Chromatographia. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
Validating stereochemistry of 2-substituted piperazines by X-ray crystallography
A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The "Privileged Scaffold" Challenge
The 2-substituted piperazine ring is a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophore core for numerous GPCR ligands, kinase inhibitors, and antidepressants [1]. However, its stereochemical validation presents a unique bottleneck. Unlike rigid systems, the piperazine ring undergoes rapid chair-chair inversion and nitrogen pyramidalization in solution. This conformational flexibility often renders NMR-based assignments (NOESY/ROESY) ambiguous due to signal averaging on the NMR timescale [2].
This guide outlines why Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute configuration determination of these scaffolds, specifically utilizing anomalous dispersion techniques. We compare this approach against solution-state alternatives (VCD, NMR) and provide a field-tested protocol for crystallizing difficult "oily" piperazine intermediates.
Comparative Analysis: Selecting the Right Validation Method
While SCXRD is definitive, it is not always the first line of defense due to the requirement for a solid state. The following table contrasts the three primary methods for assigning absolute configuration (
| Feature | SCXRD (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR (Mosher's/NOE) |
| Primary Output | Absolute Configuration (Direct imaging of electron density). | Absolute Configuration (Comparison of exp. vs. calc. spectra). | Relative Configuration (Diastereomeric differences). |
| Sample State | Single Crystal (Solid).[1][2][3][4] | Solution (Liquid/Oil).[5] | Solution (Liquid/Oil).[5] |
| Piperazine Specifics | High Success. Freezes the ring in one low-energy conformation, eliminating averaging issues. | Moderate Success. Requires accurate DFT modeling of all low-energy conformers (axial/equatorial), which is computationally expensive for flexible piperazines [3]. | Low/Moderate Success. Rapid ring flipping averages NOE signals. Derivatization (Mosher's) often yields rotamers that complicate analysis [4]. |
| Confidence Level | >99% (if Flack parameter | ~90-95% (Dependent on calculation quality). | ~80% (Inferred; prone to misinterpretation). |
| Throughput | Low (days to weeks for crystal growth). | Medium (hours). | High (minutes to hours). |
Technical Deep Dive: The Physics of Certainty
Why X-ray Works When NMR Fails
In NMR, a 2-substituted piperazine exists as a dynamic equilibrium of conformers. The substituent at C2 may toggle between axial and equatorial orientations. This averages the distance-dependent NOE signals, making it risky to assign stereochemistry based on "trans-diaxial" coupling constants or spatial proximity [5].
SCXRD bypasses this by locking the molecule into a single lattice structure. To determine absolute stereochemistry (distinguishing the molecule from its mirror image), we rely on Resonant Scattering (Anomalous Dispersion) .
The Flack Parameter (
)
Standard X-ray scattering is centrosymmetric (Friedel's Law:
The Flack Parameter (
-
(with standard uncertainty
): The model is Correct . - : The model is Inverted (you have the opposite enantiomer).
- : The crystal is likely a racemic twin or lacks sufficient anomalous scattering.[2]
Critical Insight: For pure organic piperazines (C, H, N, O), the anomalous signal is too weak using standard Molybdenum (Mo) radiation. You must introduce a heavy atom or use Copper (Cu) radiation.
Experimental Protocol: The "Heavy Atom" Salt Strategy
Since many 2-substituted piperazines are oils or low-melting solids, they cannot be crystallized directly. The most robust solution is Salt Formation using a hydrohalic acid. This serves two purposes:
-
Crystallinity: Ionic lattices are more rigid and likely to crystallize.
-
Anomalous Signal: Introducing Chloride (Cl) or Bromide (Br) provides the heavy atom necessary for a strong Flack parameter determination [7].
Step-by-Step Workflow
Step 1: Salt Screening
-
Target: Create the HBr or HCl salt. HBr is preferred for Mo-sources; HCl is sufficient for Cu-sources.
-
Procedure: Dissolve 10-20 mg of the piperazine oil in a minimal amount of polar solvent (Ethanol or Methanol). Add 1.05 equivalents of HBr (48% aq) or HCl (in dioxane/ether).
-
Observation: If immediate precipitation occurs, heat gently to redissolve, then cool slowly. If no solid forms, add a non-polar anti-solvent (Diethyl Ether or Hexane) dropwise until turbid.
Step 2: Vapor Diffusion Crystallization
-
Setup: Use a "vial-in-vial" or sitting drop method.
-
Inner Vial: Solution of Piperazine-HBr salt in Methanol.
-
Outer Vial: Diethyl Ether (Anti-solvent).
-
Mechanism: Ether slowly diffuses into the methanol, lowering solubility gradually and promoting high-quality single crystal growth.
Step 3: Data Collection & Refinement
-
Strategy: Collect a complete sphere of data (high redundancy). Do not merge Friedel pairs during data reduction.
-
Refinement: Refine the structure in a non-centrosymmetric space group. Check the Flack parameter in the final .res or .cif file.
Visualization of Workflows
Diagram 1: Decision Matrix for Piperazine Assignment
This flowchart guides the researcher from the crude intermediate to the final stereochemical assignment.
Caption: Operational workflow for determining absolute configuration of piperazine derivatives, prioritizing salt formation to ensure anomalous scattering signal.
Diagram 2: Logic of the Flack Parameter
Understanding how the Flack parameter validates the model against the physical crystal.
Caption: Logical flow of anomalous dispersion analysis. The Flack parameter effectively asks, "Does the calculated phase shift match the physical reality?"
Case Study Interpretation
Scenario: You have synthesized a 2-methylpiperazine derivative expected to be (
Results:
-
Space Group:
(Chiral, non-centrosymmetric). -
Refinement R1: 3.5%.
-
Flack Parameter (
): .
Analysis:
The value
-
Conclusion: The structure as drawn on the screen is the absolute configuration present in the crystal. If the screen shows (
), the sample is ( ). -
Counter-Scenario: If
, the structure on screen is the mirror image of the crystal. You must invert the coordinates to obtain the correct absolute configuration.
References
-
Bouchain, G., et al. (2003). "Development of Potential Antitumor Agents Based on the Piperazine Scaffold." Journal of Medicinal Chemistry, 46(5), 820–830. Link
-
Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 40921-40933. Link
-
Nafie, L. A. (2012). "Vibrational Optical Activity: Principles and Applications." John Wiley & Sons. Link
-
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Flack, H. D. (1983).[4] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881. Link
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography and Absolute Structure Determination." Tetrahedron: Asymmetry, 20(6), 712-717. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. Crystallization and preliminary X-ray diffraction studies of the (R)-selective amine transaminase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystal.flack.ch [crystal.flack.ch]
- 5. biotools.us [biotools.us]
A Senior Application Scientist's Guide to Differentiating Regioisomers of N-Substituted 2-tert-Butylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Regiochemical Challenge of a Privileged Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs. Its two nitrogen atoms offer a versatile handle for introducing substituents to modulate pharmacological activity, solubility, and metabolic stability. However, this versatility presents a significant analytical challenge, particularly with unsymmetrically substituted piperazines like 2-tert-butylpiperazine.
Alkylation or acylation of 2-tert-butylpiperazine can occur at either the N1 or the N4 position, yielding two distinct regioisomers. The bulky tert-butyl group at the C2 position introduces significant steric and electronic differences between the two nitrogen atoms. From a drug development perspective, these isomers are not interchangeable; they are distinct chemical entities with potentially different biological activities, toxicities, and pharmacokinetic profiles. Therefore, the ability to unambiguously identify and quantify each regioisomer is not merely an academic exercise—it is a regulatory and safety imperative.
This guide provides a comprehensive comparison of the primary analytical techniques used to differentiate N1- and N4-substituted 2-tert-butylpiperazine. We will delve into the mechanistic basis for why each technique works, provide field-proven experimental protocols, and present comparative data to empower researchers to make informed decisions in their analytical workflows.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Arbiter
NMR spectroscopy is the most powerful and definitive technique for elucidating the exact substitution pattern of these regioisomers. The fixed, bulky C2-tert-butyl group acts as an internal reference point, breaking the symmetry of the piperazine ring and creating unique, observable magnetic environments for each isomer.
Causality Behind NMR Differentiation
The key to differentiation lies in proximity. The chemical shifts of the protons and carbons on the piperazine ring are highly sensitive to their spatial relationship with the N-substituent and the C2-tert-butyl group.
-
For the N1-Substituted Isomer: The substituent is placed on the nitrogen atom adjacent to the sterically demanding tert-butyl group. This proximity will cause significant changes in the chemical shifts of the C2-proton, the tert-butyl protons, and the adjacent ring protons (C3-H, C6-H).
-
For the N4-Substituted Isomer: The substituent is on the nitrogen distal to the tert-butyl group. Its influence on the C2-proton and the tert-butyl group will be minimal. Instead, it will primarily affect the protons on its side of the ring (C3-H, C5-H).
While 1D ¹H and ¹³C NMR provide strong initial clues, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides irrefutable proof by detecting through-space correlations between protons that are close to each other (< 5 Å).
-
The NOESY Litmus Test: A NOESY experiment on the N1-isomer will show a clear cross-peak between the protons of the N-substituent and the protons of the C2-tert-butyl group. This correlation is spatially impossible for the N4-isomer. Conversely, the N4-isomer will show NOE correlations between the substituent's protons and the C3/C5 protons of the piperazine ring.
Caption: Key NOESY correlation for unambiguous isomer identification.
Comparative NMR Data (Illustrative)
The following table summarizes the expected, characteristic differences in ¹H NMR spectra. Actual chemical shifts will vary based on the substituent ('R') and solvent.
| Signal | N1-Substituted Isomer (Expected δ, ppm) | N4-Substituted Isomer (Expected δ, ppm) | Rationale for Difference |
| t-Butyl Protons | Significant shift from baseline (e.g., 1.1-1.3) | Minimal shift from baseline (e.g., 0.9-1.0) | Deshielding effect from the proximate N1-substituent. |
| C2-H Proton | Downfield shift, potentially broadened | Upfield shift relative to N1-isomer | Direct electronic and steric influence from the N1-substituent. |
| Ring Protons (C3,C5,C6) | Complex, distinct signals for all protons | C5/C6 protons similar, C3 protons shifted | The N4-substituent primarily affects the C3/C5 protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Obtain a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for small molecules, typically between 500-800 ms.
-
Acquire a sufficient number of increments in the indirect dimension (F1) and scans per increment to achieve good resolution and signal-to-noise.
-
Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
Data Analysis: Analyze the 1D spectra for chemical shift differences as outlined in the table above. Critically, examine the processed 2D NOESY spectrum for the presence or absence of a cross-peak between the N-substituent protons and the C2-tert-butyl protons.
Part 2: Chromatography and Mass Spectrometry – The Separation and Quantification Workhorse
While NMR excels at definitive structure elucidation of a pure sample, it is less suited for analyzing and quantifying mixtures. For this, we turn to hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The core principle here is to first separate the isomers based on their different physical properties before detection.
Causality Behind Chromatographic Separation
The two regioisomers possess different polarities and steric profiles, which can be exploited for chromatographic separation.
-
In Gas Chromatography (GC): Separation is based on boiling point and interaction with the stationary phase. The N4-isomer, with its more exposed polar N-H or N-R group (depending on the second substituent) and potentially less intramolecular hydrogen bonding, may have a slightly different volatility and interaction profile with the GC column's stationary phase compared to the more sterically encumbered N1-isomer. This often results in different retention times.[2][3]
-
In Liquid Chromatography (LC): Separation is based on partitioning between the mobile and stationary phases. In reversed-phase HPLC, the more polar isomer will typically elute earlier. The N1-isomer, where the substituent is crowded by the tert-butyl group, may present a less polar surface area than the N4-isomer, potentially leading to a longer retention time on a C18 column. The exact elution order is highly dependent on the substituent and mobile phase conditions.
The Mass Spectrometry Caveat
It is crucial to understand that standard Electron Ionization Mass Spectrometry (EI-MS) is often incapable of distinguishing between these regioisomers on its own. The fragmentation of the piperazine ring is typically initiated by the nitrogen atoms, and since the overall molecular formula is identical, the resulting fragmentation patterns are often indistinguishable.[3][4] Therefore, chromatographic separation is a prerequisite for successful MS-based differentiation and quantification.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-2-(tert-Butyl)piperazine dihydrochloride proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of specialized pharmaceutical intermediates. (S)-2-(tert-Butyl)piperazine dihydrochloride is a highly valuable chiral building block used extensively in drug discovery. However, its chemical nature—a water-soluble, acidic amine salt—demands rigorous end-of-life management to prevent environmental contamination and ensure laboratory safety.
This guide provides a self-validating, step-by-step protocol for its proper disposal, grounded in chemical causality and regulatory standards.
Physicochemical & Hazard Profiling
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. As a dihydrochloride salt, this molecule readily dissociates in aqueous environments, lowering the local pH and acting as a chemical irritant , .
Table 1: Physicochemical Properties and Disposal Implications
| Property | Value / Classification | Operational Implication for Disposal |
| Physical State | Solid (Powder) | High risk of aerosolization; mandates dry sweeping and respiratory protection. |
| Solubility | Highly soluble in water | Do not flush down drains; poses a risk of aquatic toxicity and mobility in groundwater . |
| Aqueous pH | Acidic (due to HCl dissociation) | Corrosive to certain metals; requires pH neutralization before long-term aqueous storage. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates strict PPE (nitrile gloves, safety goggles) during all waste handling . |
| Combustion Byproducts | NOx, HCl, CO, CO2 | Requires high-temperature incineration equipped with alkaline gas scrubbers . |
Mechanistic Rationale for Disposal
Why can't we simply wash this compound down the sink? The piperazine ring is biologically recalcitrant, meaning standard municipal wastewater treatment plants cannot efficiently degrade it. Furthermore, the release of active pharmaceutical intermediates (APIs) or their direct precursors into waterways contributes to severe ecological disruption.
The scientifically sound method for disposal is high-temperature incineration .
Thermal destruction mechanism and emission scrubbing for piperazine dihydrochloride salts.
Causality of the Method: Incineration at >800°C breaks the robust C-N bonds of the piperazine ring. Because the molecule contains two hydrochloride equivalents, combustion inherently generates hydrogen chloride (HCl) gas alongside nitrogen oxides (NOx) . A compliant hazardous waste facility utilizes alkaline scrubbers to neutralize these acidic gases into harmless salts (like NaCl) before atmospheric release.
Operational Disposal Protocols
The following step-by-step methodologies ensure safe segregation and containment. Every procedure incorporates a self-validating step to guarantee operational success and safety.
Phase 1: Routine Waste Segregation
-
Solid Waste Collection: Deposit all bulk solid waste, including contaminated weighing paper, spatulas, and empty reagent vials, into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).
-
Aqueous Waste Collection: If the compound is dissolved in water or organic solvents (e.g., methanol, DMSO from NMR preparation), collect it in a designated liquid hazardous waste carboy.
-
Self-Validating Step: Before sealing the carboy, extract a 1 mL aliquot and verify the pH of the aqueous waste stream using indicator paper. If pH < 3, carefully neutralize with a dilute alkaline solution (e.g., 1M NaOH) until the pH reaches 6-8. This prevents acid-catalyzed degradation of the container over time.
-
-
Labeling: Affix a GHS-compliant "Hazardous Waste" label. Explicitly list "(S)-2-(tert-Butyl)piperazine dihydrochloride" and check the hazard boxes for "Irritant" and "Toxic Combustion Byproducts" .
Phase 2: Spill Management & Decontamination
In the event of an accidental benchtop spill, immediate containment is required to prevent exposure and cross-contamination .
-
Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a NIOSH-approved N95/P100 particulate respirator if dust is suspended in the air .
-
Dry Containment: Do not apply water directly to a solid spill. Water will rapidly dissolve the dihydrochloride salt, mobilizing it and creating an acidic, corrosive micro-environment. Instead, use non-sparking tools to gently dry-sweep the powder into a dustpan.
-
Chemical Decontamination: Once the bulk solid is removed, wipe the affected area with a damp paper towel utilizing a mild alkaline detergent.
-
Self-Validating Step: Swab the cleaned surface with a damp pH indicator strip. A neutral reading (pH 6-8) confirms the complete removal of the acidic piperazine salt residue. If the strip reads acidic, repeat the detergent wipe.
-
-
Disposal of Materials: Place all sweeping tools and contaminated towels into the solid hazardous waste bin.
Regulatory & Environmental Compliance
Under EPA/RCRA guidelines (and equivalent international frameworks like REACH), piperazine derivatives and their salts must be managed strictly as hazardous chemical waste , . Never discharge these compounds into the municipal sewer system.
Workflow for the segregation, containment, and disposal of piperazine dihydrochloride waste.
Ensure that your institutional Environmental Health and Safety (EHS) office hands the accumulated waste over to a certified, licensed contractor equipped for chemical incineration. By adhering to these self-validating protocols, laboratories can maintain an uncompromised standard of safety and environmental stewardship.
References
-
Piperazine Dihydrochloride Hazard Summary. New Jersey Department of Health. Available at:[Link]
A Senior Application Scientist's Guide to Handling (S)-2-(tert-Butyl)piperazine dihydrochloride
Foreword: This guide provides essential safety and logistical protocols for the handling of (S)-2-(tert-Butyl)piperazine dihydrochloride. As specific safety data for this exact compound may be limited, the following procedures are synthesized from best practices for handling analogous piperazine derivatives.[1] This information is intended for use by trained professionals in a laboratory setting.
Hazard Identification: Understanding the Risk
(S)-2-(tert-Butyl)piperazine dihydrochloride, like many piperazine derivatives, should be handled as a potentially hazardous substance. Based on data from structurally similar compounds, researchers should anticipate the following risks:
-
Skin and Eye Damage: The compound is likely to cause skin irritation and serious eye irritation or damage upon contact.[2][3][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4][5]
-
Harmful if Swallowed: Oral ingestion may be harmful.[2]
-
Allergic Reactions: Some piperazine compounds can cause allergic skin or respiratory reactions.[1]
A thorough understanding of these potential hazards is the foundation for a robust safety protocol and underscores the necessity of the personal protective equipment outlined below.
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.
Table 1: Mandatory PPE for Handling (S)-2-(tert-Butyl)piperazine dihydrochloride
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][7][8][9] | Protects against splashes and airborne dust particles which can cause serious eye damage. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).[1][7] | Provides a barrier against skin contact, preventing irritation and potential absorption.[8] Gloves must be inspected before use and changed frequently. |
| Body Protection | A buttoned lab coat or a chemical-resistant apron.[1][7] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[7][8][10] | Necessary when working outside of a certified chemical fume hood or when there is a significant risk of generating dust or aerosols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring a safe experimental environment.
Caption: A stepwise workflow for safe handling, from preparation to disposal.
Step-by-Step Handling Protocol:
Preparation:
-
Designate a Work Area: All handling of solid (S)-2-(tert-Butyl)piperazine dihydrochloride should occur within a certified chemical fume hood to control dust and vapors.[1][7][10]
-
Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][9]
-
Assemble and Inspect PPE: Gather all necessary PPE as detailed in Table 1. Inspect gloves for any signs of damage or degradation before use.[7]
Handling:
-
Don PPE: Put on all required PPE before handling the compound.
-
Minimize Dust: Handle the compound carefully to avoid generating dust.[8][10][11] Use appropriate tools for transfer, such as a spatula.
-
Maintain Good Hygiene: Do not eat, drink, or smoke in the handling area.[8][10] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][8][11]
Cleanup & Disposal:
-
Decontamination: Clean all work surfaces and equipment that came into contact with the chemical.
-
Waste Segregation: Dispose of contaminated waste, including used gloves and disposable PPE, in a designated hazardous waste container.[1][12] All waste disposal must be in accordance with local, regional, and national regulations.[2][3][12]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Final Hand Wash: Wash hands thoroughly with soap and water as the final step.
Emergency Procedures: In Case of Exposure
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][9][11] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9][13]
-
Ingestion: Do NOT induce vomiting.[1][5][9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][2] Seek immediate medical attention.
References
- Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. (2025). Benchchem.
- Personal protective equipment for handling Piperazine-2-thione. (2025). Benchchem.
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
- Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Piperazine Safety Data Sheet. (n.d.). Apollo Scientific.
- tert-Butyl piperidine-4-carboxylate Safety Data Sheet. (2025). ChemScene.
- 1-(tert-Butoxycarbonyl)piperazine Safety Data Sheet. (2025). TCI Chemicals.
- tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate hydrochloride Safety Data Sheet. (n.d.). Enamine.
- Piperazine Dihydrochloride Material Safety Data Sheet. (2007). Spectrum Chemical.
- 1-tert-Butylpiperazine Safety Data Sheet. (2024). Fisher Scientific.
- Piperazine Safety Data Sheet. (2018). Thermo Fisher Scientific.
- Piperazine Dihydrochloride Safety Data Sheet. (n.d.). TCI Chemicals.
- SC-205 Safety Data Sheet. (2015). Santa Cruz Biotechnology.
- 1-(2-Pyrimidyl)piperazine dihydrochloride Safety Data Sheet. (2025). Fisher Scientific.
- tert-Butyl chloride Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Piperazine Dihydrochloride Chemical Safety Data Sheet. (2026). ChemicalBook.
- tert-Butyl 1-piperazinecarboxylate Safety Data Sheet. (2012). Thermo Fisher Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
